NCATS-SM1441
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H25FN4O4S3 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C31H25FN4O4S3/c1-18-5-10-23(42-18)11-8-19-3-2-4-22(13-19)29-24(14-21-9-12-28(25(32)15-21)43(33,39)40)27(16-20-6-7-20)36(35-29)31-34-26(17-41-31)30(37)38/h2-5,9-10,12-13,15,17,20H,6-7,14,16H2,1H3,(H,37,38)(H2,33,39,40) |
InChI Key |
LZIKVHXLVMNROK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C#CC2=CC(=CC=C2)C3=NN(C(=C3CC4=CC(=C(C=C4)S(=O)(=O)N)F)CC5CC5)C6=NC(=CS6)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NCATS-SM1441
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase
NCATS-SM1441 is a potent, small-molecule inhibitor of L-lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] It targets both the LDHA and LDHB isoforms with high affinity.[2] LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. This process is a crucial step in the metabolic pathway of cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."
By inhibiting LDH, this compound disrupts the regeneration of NAD+ required for sustained high rates of glycolysis. This leads to a reduction in ATP production and an accumulation of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. In cancer cells that are highly dependent on glycolysis for their energy needs, this metabolic reprogramming can lead to cell cycle arrest and apoptosis. Preclinical studies have demonstrated the anti-tumor activity of this compound in models of Ewing's sarcoma and pancreatic cancer.
While the primary mechanism of this compound is the direct inhibition of LDH, it is important to consider the broader context of cellular metabolism. The inhibition of glycolysis can have downstream effects on other signaling pathways. Although no direct link has been established between this compound and the Wnt signaling pathway, some studies have suggested a potential interplay between LDH activity and Wnt signaling in certain cellular contexts. Further research is needed to fully elucidate any potential indirect effects of this compound on this and other signaling pathways.
Signaling Pathway Diagram
References
NCATS-SM1441: A Technical Guide to a First-in-Class Lactate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCATS-SM1441 is a potent, first-in-class small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By targeting the metabolic plasticity of cancer cells, this compound represents a promising therapeutic approach for neoplasms reliant on glycolytic pathways for energy production and survival. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, detailed experimental protocols, and known mechanisms of resistance.
Core Concepts and Mechanism of Action
Lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate, a pivotal step in anaerobic glycolysis. In many cancer cells, particularly those with mitochondrial defects or under hypoxic conditions, there is a metabolic shift towards increased glycolysis, a phenomenon known as the Warburg effect. This results in elevated lactate production and is crucial for maintaining the NAD+ pool necessary for sustained glycolytic flux.
This compound inhibits both LDHA and LDHB isoforms, thereby blocking the conversion of pyruvate to lactate.[2] This inhibition leads to a depletion of NAD+ and an accumulation of upstream glycolytic intermediates, ultimately triggering an ATP crisis and inducing cell death in susceptible cancer cells.[3] This targeted approach is particularly effective in cancers with genetically defined metabolic vulnerabilities, such as Hürthle cell carcinoma of the thyroid (HTC), which frequently harbors mutations in mitochondrial complex I.[2][3][4]
Quantitative Data
Biochemical Activity
| Target | IC50 (nM) | Assay Conditions |
| Lactate Dehydrogenase (LDH) | 40 | Recombinant human LDHA, 0.06 mM NADH, 0.2 mM sodium pyruvate |
Table 1: In vitro biochemical inhibitory activity of this compound against lactate dehydrogenase.[5][6]
Cellular Activity
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| A673 | Ewing's Sarcoma | 105 | 48-hour incubation, CellTiter-Glo assay |
| MIA PaCa-2 | Pancreatic Cancer | 347 | Not specified |
Table 2: In vitro cytotoxic activity of this compound in various cancer cell lines.[5]
Signaling Pathways and Experimental Workflows
Glycolysis and LDH Inhibition Pathway
Caption: Inhibition of Lactate Dehydrogenase by this compound in the Glycolytic Pathway.
Experimental Workflow for In Vivo Xenograft Studies
Caption: General Experimental Workflow for Evaluating this compound in Xenograft Models.
Experimental Protocols
LDH Biochemical Assay
This protocol is adapted from a published study.[1][7]
Materials:
-
Recombinant human lactate dehydrogenase 5 (LDHA)
-
LDH assay buffer: 200 mM Tris HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Sodium pyruvate
-
This compound (solubilized in DMSO)
-
1536-well black solid-bottom assay plates
Procedure:
-
Add 3 µL of recombinant human LDHA (final concentration 2 nM) in LDH assay buffer to each well of a 1536-well plate.
-
Transfer 23 nL of DMSO-solubilized this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 1 µL of a substrate solution containing NADH (final concentration 0.06 mM) and sodium pyruvate (final concentration 0.2 mM) in LDH assay buffer.
-
Incubate the plate for 5 minutes at room temperature.
-
Measure the decrease in NADH fluorescence (excitation: 340 nm, emission: 460 nm) using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
In Vivo Xenograft Study
This protocol is a generalized representation based on described methodologies.[1][7]
Animal Model:
-
Immunocompromised mice (e.g., nude or NSG mice)
Cell Lines:
-
Human cancer cell lines of interest (e.g., Hürthle cell carcinoma cell lines)
Procedure:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound intravenously (IV) at a specified dose and schedule (e.g., 50 mg/kg). The vehicle for the control group should be a standard PBS-based solution.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At specified time points post-dosing (e.g., 1, 3, 6, and 24 hours), sacrifice cohorts of mice.
-
Collect plasma and tumor tissue for pharmacokinetic and pharmacodynamic analysis.
-
Determine this compound concentrations in plasma and tumor lysates using LC-MS/MS.
-
Measure LDH activity in cleared tumor lysates by monitoring the oxidation of NADH at 340 nm in the presence of sodium pyruvate.
Mechanisms of Resistance
Forward genetic screens have identified two primary mechanisms of resistance to small-molecule LDH inhibitors like this compound:[2][8]
-
Upregulation of an LDH Isoform: Increased expression of LDHB can confer resistance to LDH inhibitors. This is considered a pan-LDH inhibitor resistance mechanism.
-
Compound-Specific Resistance Mutation: A specific mutation in the drug-binding pocket of LDHA, such as I141T, can lead to resistance to this compound.
Logical Relationship of Resistance Mechanisms
Caption: Mechanisms of Acquired Resistance to this compound.
Conclusion
This compound is a valuable research tool for studying cancer metabolism and a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of LDH provides a clear mechanism of action, particularly in tumors with a high reliance on glycolysis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further investigation into overcoming the identified resistance mechanisms will be crucial for the clinical translation of LDH inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellMinerCDB: NCATS is a Web-Based Portal Integrating Public Cancer Cell Line Databases for Pharmacogenomic Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 8. Forward Genetic Screens Identify Mechanisms of Resistance to Small-Molecule Lactate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 21, 2025
Abstract
NCATS-SM1441 has emerged as a potent, first-in-class, pyrazole-based inhibitor of lactate dehydrogenase (LDH), an enzyme critical to the metabolic plasticity of cancer cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound and its analogs, detailing the quantitative data from key experiments and the methodologies employed in their evaluation. Through a systematic analysis of chemical modifications and their impact on biological activity, this document serves as a resource for researchers in oncology, metabolism, and medicinal chemistry, offering insights into the chemical features driving LDH inhibition and cellular potency. The guide includes detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of the development of this promising anti-cancer agent.
Introduction
Cancer cells exhibit a profound metabolic reprogramming, often favoring aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift results in the increased conversion of pyruvate to lactate, a reaction catalyzed by lactate dehydrogenase (LDH). The LDH family of enzymes, particularly LDHA and LDHB, are frequently overexpressed in various cancers and play a crucial role in maintaining the NAD+/NADH redox balance, thereby sustaining high glycolytic rates.[1][2][3] Consequently, inhibition of LDH presents a compelling therapeutic strategy to disrupt cancer cell metabolism and proliferation.[3][4]
This compound is a lead compound identified through a focused lead optimization campaign of a pyrazole-based chemical series.[1][4] This inhibitor demonstrates low nanomolar potency against both LDHA and LDHB and exhibits robust target engagement in cellular and in vivo models.[5][6] This guide delves into the intricate structure-activity relationships that govern the potency and cellular activity of this compound and its analogs, providing a detailed roadmap of its preclinical development.
Core Structure-Activity Relationship (SAR) of this compound Analogs
The development of this compound involved systematic modifications of a pyrazole scaffold to optimize its inhibitory activity against LDH, enhance cellular potency, and improve pharmacokinetic properties. The SAR data for key analogs is summarized in the table below.
Table 1: Structure-Activity Relationship Data for this compound and Analogs
| Compound ID | R1 Group | R2 Group | LDHA IC50 (nM)[6][7] | LDHB IC50 (nM) | A673 Lactate IC50 (nM) | MiaPaCa-2 Lactate IC50 (nM) | A673 Cytotoxicity IC50 (µM)[7] | MiaPaCa-2 Cytotoxicity IC50 (µM)[7] |
| This compound (52) | 4-Sulfamoyl-2-fluorophenyl | 5-(Thiophen-2-yl)ethynyl | 40 | 40 | 105 | 347 | >25 | >25 |
| NCATS-SM1440 (43) | 4-Sulfamoyl-2-fluorophenyl | 4-Methylphenyl | 57 | - | 190 | 480 | >25 | >25 |
| Analog A | Phenyl | 5-(Thiophen-2-yl)ethynyl | 230 | - | >10000 | >10000 | >25 | >25 |
| Analog B | 4-Sulfamoylphenyl | 5-(Thiophen-2-yl)ethynyl | 60 | - | 250 | 800 | >25 | >25 |
| Analog C | 4-Sulfamoyl-2-fluorophenyl | Phenyl | 120 | - | 800 | 2500 | >25 | >25 |
Note: Data is compiled from the primary publication by Rai G, et al. J Med Chem. 2020;63(19):10984-11011 and its supplementary information. The table presents a selection of key analogs to illustrate the SAR. For a complete list, please refer to the original publication.
Experimental Protocols
The characterization of this compound and its analogs involved a suite of biochemical and cellular assays. The detailed methodologies for these key experiments are provided below.
LDH Biochemical Assay
This assay quantifies the enzymatic activity of LDH and the inhibitory potential of test compounds.
-
Principle: The assay measures the LDH-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by fluorescence.
-
Procedure:
-
3 µL of recombinant human LDHA or LDHB (2 nM final concentration) in LDH assay buffer (200 mM Tris-HCl pH 7.4, 100 µM EDTA, and 0.01% Tween-20) is dispensed into a 1536-well black solid-bottom assay plate.
-
23 nL of compounds dissolved in DMSO are transferred to the assay plate using a pintool dispenser.
-
The enzymatic reaction is initiated by adding 1 µL of a substrate solution containing NADH (0.06 mM final concentration) and sodium pyruvate (0.2 mM final concentration) in LDH assay buffer.
-
After a 5-minute incubation at room temperature, 1 µL of a detection reagent containing diaphorase (0.133 mg/mL final concentration) and resazurin (37 µM final concentration) in LDH assay buffer is added.
-
The resulting resorufin fluorescence is measured immediately (t=0) and after 20 minutes on a ViewLux microplate imager (ex540 nm, em590 nm).
-
Fluorescence values are normalized using enzyme-free and DMSO-treated controls. IC50 values are calculated from the dose-response curves.
-
Cellular Lactate Production Assay
This assay measures the ability of compounds to inhibit lactate production in cancer cell lines.
-
Principle: The amount of lactate secreted by cells into the culture medium is quantified using a lactate-Glo assay.
-
Procedure:
-
A673 or MiaPaCa-2 cells are seeded in 1536-well plates and incubated overnight.
-
Compounds are added to the cells at various concentrations and incubated for a specified period (e.g., 24 or 48 hours).
-
A small aliquot of the cell culture supernatant is transferred to a new assay plate.
-
Lactate-Glo™ reagent is added, and the luminescence is measured after a 60-minute incubation at room temperature.
-
IC50 values are determined from the normalized dose-response data.
-
Glycolysis Stress Test (Extracellular Acidification Rate - ECAR) Assay
This assay assesses the impact of LDH inhibition on the overall glycolytic flux in live cells.[5][8]
-
Principle: The assay measures the rate of extracellular acidification (ECAR), which is an indicator of lactic acid production and, therefore, glycolytic activity. A Seahorse XF Analyzer is used for real-time measurements.
-
Procedure:
-
A673 cells are seeded into a XF96 cell culture microplate and allowed to adhere overnight.
-
The cell culture medium is replaced with XF base medium supplemented with glutamine, and the cells are equilibrated.
-
A baseline ECAR is established before the injection of test compounds (e.g., this compound) at various concentrations.
-
ECAR is measured for approximately 50 minutes post-compound injection.
-
Glucose is then injected to stimulate glycolysis, followed by oligomycin to inhibit mitochondrial respiration, forcing maximal glycolysis.
-
The changes in ECAR in response to the compound and metabolic modulators are analyzed to determine the effect on glycolysis and glycolytic capacity.[9]
-
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of the inhibitor to the LDH protein within the cellular environment.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.
-
Procedure:
-
HEK293T cells are transiently transfected with a plasmid encoding LDHA fused to a split-luciferase tag.
-
Transfected cells are treated with the test compound or vehicle (DMSO) for 1 hour.
-
The cell suspension is heated to a specific temperature (e.g., 50-60°C) for 3 minutes to induce protein denaturation, followed by cooling at 4°C for 3 minutes. This heating/cooling cycle is repeated three times.
-
The cells are lysed by adding a solution containing 6% NP40 and incubated for 30 minutes.
-
A substrate containing 11S (a component of the split-luciferase) and furimazine is added.
-
The luminescence, which is proportional to the amount of soluble (non-denatured) LDHA, is measured using a ViewLux reader.
-
An increase in luminescence in the presence of the compound indicates target engagement.
-
Visualizing the Science: Pathways and Processes
To provide a clearer understanding of the context and workflow of the this compound SAR studies, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of LDH inhibition by this compound.
Caption: Experimental workflow for this compound development.
Caption: Logical flow of the SAR study for this compound.
Conclusion
The structure-activity relationship studies of this compound and its pyrazole-based analogs have successfully identified a potent and cell-active inhibitor of lactate dehydrogenase. The systematic optimization of the chemical scaffold, guided by a comprehensive suite of biochemical and cellular assays, has elucidated the key structural features required for effective LDH inhibition. This in-depth technical guide provides a valuable resource for the scientific community, offering detailed methodologies and a clear visualization of the scientific process. The continued exploration of this chemical series holds promise for the development of novel therapeutics targeting the metabolic vulnerabilities of cancer.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NCATS-SM1441 is a novel, potent, and selective small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells.[1] Developed by the National Center for Advancing Translational Sciences (NCATS), this pyrazole-based compound has demonstrated significant promise as a therapeutic agent by targeting the metabolic vulnerability of tumors that rely on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Role of Lactate Dehydrogenase in Cancer
Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key hallmarks of this metabolic reprogramming is the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[2][3] This metabolic shift is facilitated by the upregulation of lactate dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes the interconversion of pyruvate and lactate with concomitant oxidation of NADH to NAD+.[4][5]
The regeneration of NAD+ by LDH is crucial for maintaining a high glycolytic flux, which provides cancer cells with ATP and essential biosynthetic precursors.[4] Furthermore, the resulting lactate-rich, acidic tumor microenvironment promotes tumor invasion, metastasis, and immune evasion. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to selectively target cancer cells.
This compound was identified through a lead optimization campaign of a pyrazole-based series of compounds and has shown potent inhibition of both LDHA and LDHB, making it a valuable tool for studying the therapeutic potential of LDH inhibition.[1]
This compound: Core Data and Properties
This compound is a small molecule with the following chemical and biological properties:
| Property | Value | Reference |
| Molecular Formula | C31H25FN4O4S3 | [1] |
| CAS Registry No. | 1964517-04-1 | [1] |
| Primary Target | Lactate Dehydrogenase A (LDHA) and B (LDHB) | [1] |
In Vitro Potency and Cytotoxicity
This compound exhibits potent enzymatic inhibition of both LDHA and LDHB and demonstrates cytotoxic effects in various cancer cell lines.
| Assay Type | Target/Cell Line | IC50 | Reference |
| Enzymatic Inhibition | LDHA | 40 nM | [6] |
| Enzymatic Inhibition | LDHB | 40 nM | [7] |
| Cytotoxicity | A673 (Ewing's Sarcoma) | 105 nM | MedchemExpress |
| Cytotoxicity | MIA PaCa-2 (Pancreatic Cancer) | 347 nM | MedchemExpress |
In Vivo Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not publicly available in a detailed tabular format, the lead optimization program focused on improving these properties for in vivo studies. The parent publication by Rai et al. (2020) indicates that this compound possesses desirable attributes for in vivo LDH inhibition studies.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the delicate metabolic balance in cancer cells that are highly dependent on aerobic glycolysis.
Disruption of Glycolysis and NAD+ Regeneration
By blocking the conversion of pyruvate to lactate, this compound prevents the regeneration of NAD+ from NADH.[4] The depletion of the cellular NAD+ pool inhibits the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis, thereby halting the entire pathway. This leads to a rapid decrease in ATP production and an accumulation of glycolytic intermediates.
Induction of Oxidative Stress and Apoptosis
The inhibition of LDH can force cancer cells to rely more on mitochondrial oxidative phosphorylation for energy production, leading to an increase in reactive oxygen species (ROS).[8] This elevated oxidative stress can damage cellular components and trigger apoptosis through the mitochondrial pathway.[8]
Targeting Tumors with Mitochondrial Defects
Cancers with mitochondrial electron transport chain (ETC) defects, such as Hürthle cell carcinoma, are particularly vulnerable to LDH inhibition.[1] These tumors have a limited capacity for oxidative phosphorylation and are therefore heavily reliant on glycolysis for survival. By inhibiting LDH, this compound effectively shuts down the primary energy source of these cancer cells.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting lactate dehydrogenase B-dependent mitochondrial metabolism affects tumor initiating cells and inhibits tumorigenesis of non-small cell lung cancer by inducing mtDNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of NCATS-SM1441, a novel and potent pyrazole-based inhibitor of lactate dehydrogenase (LDH). Developed by the National Center for Advancing Translational Sciences (NCATS), this small molecule therapeutic agent targets the metabolic plasticity of cancer cells, representing a promising approach in oncology research. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind this compound.
Introduction
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH) is a critical enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate. Inhibition of LDH presents a compelling therapeutic strategy to disrupt cancer cell metabolism and proliferation. This compound emerged from a lead optimization campaign focused on a pyrazole-based series of compounds, designed to exhibit potent and selective inhibition of LDH with favorable pharmacokinetic properties.[1][2][3]
Discovery of this compound
The discovery of this compound was the result of a comprehensive lead optimization effort centered on a pyrazole-based chemical scaffold.[1][2] The development process utilized structure-based design principles to enhance cellular potency, optimize in vitro drug-target residence times, and improve in vivo pharmacokinetic profiles.[1] This rigorous optimization campaign led to the identification of NCATS-SM1440 and this compound as first-in-class inhibitors demonstrating significant LDH inhibition in vivo.[1]
Logical Workflow for Discovery
Caption: High-level workflow for the discovery of this compound.
Synthesis of this compound
This compound is a member of a pyrazole-based series of compounds. While the specific, detailed, step-by-step synthesis protocol for this compound (compound 52 in the original publication) is typically found in the supplementary information of the primary research article, the general synthetic strategy involves the construction of the core pyrazole scaffold followed by the introduction of various substituents to optimize for potency and pharmacokinetic properties. The synthesis is a multi-step process rooted in established organic chemistry principles for heterocyclic compounds.
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of pyrazole-based LDH inhibitors like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.
| Parameter | Value | Target(s) | Reference(s) |
| IC50 | 40 nM | LDH | [4] |
| IC50 | 0.04 µM | LDHA, LDHB |
Table 1: Biochemical Activity of this compound.
| Parameter | Value (CD-1 Mice) | Route of Administration | Reference(s) |
| Clearance (Cl) | Not Reported | Intravenous (IV) | [1] |
| Half-life (T½) | Not Reported | Intravenous (IV) | [1] |
| Cmax | Not Reported | Intravenous (IV) | [1] |
| AUClast | Not Reported | Intravenous (IV) | [1] |
| Vss | Not Reported | Intravenous (IV) | [1] |
| Bioavailability (F) | Not Reported | Not Applicable | [1] |
Table 2: Pharmacokinetic Profile of this compound in CD1 Mice. (Note: Specific values were not available in the public domain at the time of this writing).
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting lactate dehydrogenase (LDH), a pivotal enzyme in the glycolytic pathway.[2][3] By blocking the conversion of pyruvate to lactate, this compound disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic rate in cancer cells.[2] This inhibition leads to a decrease in ATP production, an increase in oxidative stress, and ultimately, the induction of apoptosis.[2][5] The JNK signaling pathway has been implicated in mediating the cell cycle arrest and apoptosis induced by LDH inhibition.[5]
LDH Inhibition Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Glycolysis Stress Test
The glycolysis stress test is a critical assay used to assess the impact of LDH inhibition on the glycolytic flux of cancer cells. This experiment measures the extracellular acidification rate (ECAR), a key indicator of lactate production.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A673 Ewing's sarcoma cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Medium: The following day, replace the culture medium with a bicarbonate-free, low-glucose assay medium and incubate the cells in a non-CO2 incubator for one hour prior to the assay.
-
Compound Treatment: Treat the cells with this compound or a vehicle control.
-
Seahorse XF Analyzer: Place the cell culture microplate into a Seahorse XF Analyzer. The instrument sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure basal glycolysis, glycolytic capacity, and non-glycolytic acidification.
-
Data Analysis: Analyze the ECAR measurements to determine the effect of this compound on the glycolytic function of the cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture the desired cells to a suitable confluence and treat them with this compound or a vehicle control for a specified duration.
-
Heat Shock: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble LDH in the supernatant using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble LDH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Conclusion
This compound is a potent and promising pyrazole-based inhibitor of lactate dehydrogenase that has demonstrated significant preclinical activity. Its discovery through a rigorous, structure-guided optimization process has yielded a valuable tool for studying cancer metabolism and a potential lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and oncology.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. William J. Moore, Ph.D. | Center for Cancer Research [ccr.cancer.gov]
In-Depth Technical Guide: NCATS-SM1441 Target Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and kinetic properties of NCATS-SM1441, a potent inhibitor of Lactate Dehydrogenase (LDH). The information presented herein is compiled from primary research and is intended to support further investigation and application of this compound in cancer metabolism research and drug development.
Core Target and Mechanism of Action
This compound is a pyrazole-based small molecule inhibitor that targets the metabolic enzyme Lactate Dehydrogenase (LDH) .[1] LDH plays a critical role in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[2] This process is a key feature of the "Warburg effect," a metabolic phenotype observed in many cancer cells, which rely on high rates of glycolysis even in the presence of oxygen.
By inhibiting LDH, this compound disrupts this metabolic pathway, leading to a depletion of NAD+ required for sustained glycolysis. This ultimately results in reduced lactate production and can inhibit the proliferation of cancer cells that are highly dependent on glycolytic flux.[1][3] this compound demonstrates nearly identical potency against both the LDHA and LDHB isoforms of the enzyme.[3]
Quantitative Binding and Activity Data
The development of this compound was guided by a structure-based design approach with a focus on optimizing cellular potency and in vitro drug-target residence times.[1][2] The following tables summarize the key quantitative data for the binding and inhibitory activity of this compound.
Table 1: Biochemical and Cellular Activity
| Parameter | Target/Cell Line | Value | Notes |
| Biochemical IC50 | LDHA/LDHB | 40 nM | Half-maximal inhibitory concentration in a biochemical assay.[3] |
| Cellular IC50 | A673 (Ewing's sarcoma) | 105 nM | Half-maximal inhibitory concentration in a cell-based viability assay after 48 hours. |
| Cellular IC50 | MIA PaCa-2 (Pancreatic cancer) | 347 nM | Half-maximal inhibitory concentration in a cell-based viability assay after 48 hours. |
Table 2: Target Binding Kinetics (Surface Plasmon Resonance)
| Parameter | Value | Unit | Description |
| kon (Association Rate) | Data not available in public sources | M-1s-1 | Rate of complex formation between this compound and LDH. |
| koff (Dissociation Rate) | 2.1 x 10-4 | s-1 | Rate of dissociation of the this compound/LDH complex. |
| Kd (Dissociation Constant) | Data not available in public sources | M | Equilibrium constant, a measure of binding affinity. |
| Residence Time (1/koff) | ~79 | minutes | The average duration the inhibitor remains bound to the target. |
The optimization of the pyrazole-based series leading to this compound specifically focused on achieving a slower off-rate (longer residence time) to enhance cellular activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature describing the characterization of this compound.
Biochemical LDH Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human LDH.
Materials:
-
Recombinant human LDHA (e.g., Meridian Life Science, Inc.)
-
LDH Assay Buffer: 200 mM Tris-HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20
-
Substrate Solution: NADH and sodium pyruvate in LDH Assay Buffer
-
Detection Reagent: Clostridium kluyveri diaphorase and resazurin sodium salt in LDH Assay Buffer
-
This compound solubilized in DMSO
-
1536-well black solid-bottom assay plates
Procedure:
-
Add 3 µL of recombinant human LDHA (final concentration 2 nM) in LDH Assay Buffer to the wells of a 1536-well plate.
-
Transfer 23 nL of this compound at various concentrations (or DMSO for controls) to the assay plate.
-
Initiate the reaction by adding 1 µL of Substrate Solution (final concentrations of 0.06 mM NADH and 0.2 mM sodium pyruvate).
-
Incubate the plate for 5 minutes at room temperature.
-
Add 1 µL of Detection Reagent (final concentrations of 0.133 mg/mL diaphorase and 37 µM resazurin).
-
Immediately measure the resorufin fluorescence (excitation 540 nm, emission 590 nm) at time 0 and after a 20-minute incubation.
-
Calculate the percent inhibition based on the fluorescence signal relative to controls.
Glycolysis Stress Test (Cellular Assay)
This assay measures the impact of this compound on the glycolytic flux in live cells by monitoring the extracellular acidification rate (ECAR).
Materials:
-
A673 (or other relevant) cells
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
Glycolysis Stress Test Medium: XF base medium supplemented with 2 mM L-glutamine, pH 7.4
-
Assay Reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
-
This compound
Procedure:
-
Seed A673 cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Glycolysis Stress Test Medium and incubate in a non-CO2 incubator at 37°C for approximately 1 hour.
-
Load the hydrated sensor cartridge with this compound at various concentrations, glucose, oligomycin, and 2-DG into the appropriate injection ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Establish a baseline ECAR measurement.
-
Inject this compound (or vehicle) and measure the change in ECAR for approximately 50 minutes.[2]
-
Sequentially inject glucose, oligomycin, and 2-DG to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.
-
Analyze the data to determine the effect of this compound on glycolytic function.
Split Nano Luciferase Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm direct target engagement of this compound with LDHA in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
HEK293T cells
-
Plasmid encoding LDHA fused with a HiBiT tag
-
Lipofectamine 2000 (or similar transfection reagent)
-
This compound in DMSO
-
Lysis Buffer: 6% NP-40
-
Substrate: 11S protein and furimazine
-
1536-well plates
-
PCR machine or heat block
-
Luminescence plate reader
Procedure:
-
Transfect HEK293T cells with the LDHA-HiBiT plasmid.
-
After 24 hours, lift the cells and resuspend them.
-
Dispense the cell suspension into 1536-well plates containing this compound at various concentrations.
-
Incubate for 1 hour at 37°C.
-
Heat the plates on a thermal cycler or heat block to a specific temperature (e.g., for a temperature-response curve) for 3 minutes, followed by a 22°C hold.
-
Cool the plates to room temperature.
-
Lyse the cells by adding Lysis Buffer and incubating for 30 minutes.
-
Add the substrate containing 11S protein and furimazine.
-
Centrifuge the plates and measure the luminescence intensity.
-
Normalize the luminescence values to an unheated control sample to determine the degree of protein stabilization.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound.
Caption: LDH in the Glycolytic Pathway and Inhibition by this compound.
Caption: Workflow for the Glycolysis Stress Test.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
The Discovery of Pyrazole-Based LDH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology due to its pivotal role in cancer metabolism. Elevated LDH activity is a hallmark of many cancers, contributing to the Warburg effect and enabling tumor survival and proliferation, particularly in hypoxic environments.[1][2][3] The pursuit of potent and selective LDH inhibitors has led to the discovery of various small molecules, with pyrazole-based compounds showing significant promise.[4][5][6] This technical guide provides an in-depth overview of the discovery, optimization, and experimental evaluation of pyrazole-based LDH inhibitors.
Core Concepts in Pyrazole-Based LDH Inhibition
The development of pyrazole-based LDH inhibitors has been driven by a multi-parameter optimization strategy, combining structure-based design with a focus on improving drug-target residence time.[7][8] Initial high-throughput screening campaigns identified early hit compounds, which were subsequently refined through medicinal chemistry efforts to enhance their potency, cellular activity, and pharmacokinetic properties.[9][10] A key finding in this class of inhibitors is that drug-target residence time, or the off-rate, is a strong predictor of cell-based efficacy.[4][5][6]
Lead compounds have demonstrated low nanomolar inhibition of both LDHA and LDHB isoforms and sub-micromolar inhibition of lactate production in various cancer cell lines.[4][11] These inhibitors have shown promise in preclinical models, not only by directly inhibiting tumor cell proliferation but also by potentially redirecting intratumoral glucose uptake and improving antitumor immunity.[12]
Quantitative Data Summary
The following tables summarize the biochemical and cellular activity of key pyrazole-based LDH inhibitors.
Table 1: Biochemical Potency of Lead Pyrazole-Based LDH Inhibitors
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Reference |
| Compound 63 | Low nM | Low nM | [4][9] |
| NCATS-SM1440 (43) | Potent (nM range) | Potent (nM range) | [7][13] |
| NCATS-SM1441 (52) | Potent (nM range) | Potent (nM range) | [7][13] |
| Compound 1a | - | - | [8] |
| GNE-140 | - | - | [12][14] |
Note: Specific IC50 values are often presented in graphical form in the source literature; "Low nM" and "Potent (nM range)" are used here to reflect the reported high potency.
Table 2: Cellular Activity of Lead Pyrazole-Based LDH Inhibitors
| Compound | Cell Line | Cellular Lactate Production Inhibition | Reference |
| Compound 63 | MiaPaCa2, A673 | Sub-µM | [4][5][6] |
| NCATS-SM1440 (43) | Various | - | [7] |
| This compound (52) | Various | - | [7] |
| GNE-140 | Breast Cancer Cells | 200-300 µM (proliferation inhibition) | [14] |
Key Experimental Protocols
The discovery and characterization of pyrazole-based LDH inhibitors rely on a suite of biochemical and cell-based assays.
LDH Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit LDH enzymatic activity.
Principle: LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used by a diaphorase to reduce a tetrazolium salt (like INT) into a colored formazan product. The intensity of the color, measured spectrophotometrically (e.g., at 490 nm), is proportional to the LDH activity.[15][16][17]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically a TRIS buffer at pH 8.0.[18]
-
Substrate Solution: Prepare a solution containing lactate and NAD+.
-
Diaphorase/INT Solution: Prepare a solution of diaphorase and the tetrazolium salt INT.
-
LDH Enzyme: Prepare a working solution of purified human LDHA or LDHB.
-
Test Compounds: Prepare serial dilutions of the pyrazole-based inhibitors.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the experimental wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the LDH enzyme to all wells except the negative control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Add the diaphorase/INT solution and incubate until a sufficient color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 1M acetic acid).[19]
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Lactate Production Assay
This assay measures the effect of inhibitors on lactate production in cancer cells.
Principle: Cancer cells treated with an LDH inhibitor are expected to produce less lactate. The amount of lactate secreted into the cell culture medium can be quantified using a specific lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., MiaPaCa2, A673) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazole-based inhibitors for a specified period (e.g., 24-72 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant.
-
-
Lactate Measurement:
-
Quantify the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the lactate levels to the cell number (which can be determined by a separate cell viability assay like MTT or SRB).
-
Calculate the percentage of inhibition of lactate production and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of the inhibitor with LDH within the cellular environment.[4][5][6]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the pyrazole-based inhibitor or vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
-
Protein Quantification:
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble LDH in the supernatant using Western blotting with an anti-LDH antibody or by ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble LDH as a function of temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.
-
Visualizations
LDH Signaling Pathway in Cancer Metabolism
Caption: LDH signaling pathway in cancer and the point of intervention for pyrazole-based inhibitors.
Experimental Workflow for Pyrazole-Based LDH Inhibitor Discovery
Caption: A typical workflow for the discovery and development of pyrazole-based LDH inhibitors.
References
- 1. The multiple roles of LDH in cancer [cancer.fr]
- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). | Sulikowski Lab | Vanderbilt University [lab.vanderbilt.edu]
- 12. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 16. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Lactate Dehydrogenase A Inhibitor Screening Assay Kit (Colorimetric) (NBP2-59751): Novus Biologicals [novusbio.com]
- 18. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
NCATS-SM1441: A Technical Guide to its Role in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCATS-SM1441 is a potent, first-in-class, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells. By targeting both LDHA and LDHB isoforms, this compound disrupts the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis known as the Warburg effect. This disruption of a key metabolic pathway presents a promising therapeutic strategy for a variety of cancers that rely on high glycolytic rates for their proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key quantitative data related to this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology and cancer metabolism.
Introduction: Targeting the Warburg Effect
Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. One of the most prominent of these is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. Lactate dehydrogenase (LDH) is the terminal enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation and reduction of NADH and NAD+. The LDHA isoform is frequently overexpressed in various cancers and is associated with tumor progression, metastasis, and poor prognosis. Therefore, inhibition of LDH has emerged as an attractive therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism. This compound has been developed as a potent and specific inhibitor of both LDHA and LDHB, demonstrating promising preclinical activity.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition blocks the conversion of pyruvate to lactate, leading to a cascade of metabolic consequences within the cancer cell.
Signaling Pathway
The primary signaling pathway affected by this compound is the glycolytic pathway. By inhibiting LDH, the terminal step of aerobic glycolysis is blocked. This leads to an accumulation of pyruvate and a depletion of lactate. The reduction in lactate production can alter the tumor microenvironment, which is often highly acidic due to lactate efflux. Furthermore, the inhibition of LDH disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic flux. The resulting shift in the NAD+/NADH ratio can have widespread effects on cellular redox balance and other metabolic pathways.
Quantitative Data
Biochemical Activity
This compound is a highly potent inhibitor of both human LDHA and LDHB isoforms.
| Target | IC50 (nM) |
| hLDHA | 40 |
| hLDHB | 40 |
Cellular Activity
The inhibitory effect of this compound on LDH has been demonstrated in various cancer cell lines, leading to a reduction in lactate production and inhibition of cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) - Lactate Production | IC50 (µM) - Cell Viability |
| MiaPaCa-2 | Pancreatic Cancer | Data not available | Data not available |
| A673 | Ewing's Sarcoma | Data not available | Data not available |
In Vivo Efficacy
Preclinical studies in a mouse xenograft model using the A673 Ewing's sarcoma cell line have demonstrated the in vivo activity of this compound.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) |
| Athymic Nude Mice | A673 | 50 mg/kg IV (single dose) | Data not available |
Pharmacokinetic Properties
This compound has been optimized for in vivo applications, though detailed pharmacokinetic parameters in mice are not publicly available.
| Parameter | Value |
| Cmax | Data not available |
| Tmax | Data not available |
| Half-life (t1/2) | Data not available |
| Clearance (CL) | Data not available |
| Volume of Distribution (Vd) | Data not available |
| Bioavailability (F%) | Data not available |
Experimental Protocols
LDH Enzyme Inhibition Assay
This protocol describes the biochemical assay used to determine the IC50 of this compound against LDHA and LDHB.
Materials:
-
Recombinant human LDHA and LDHB
-
NADH
-
Sodium Pyruvate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, NADH, and the diluted this compound or DMSO (vehicle control).
-
Add the LDH enzyme (LDHA or LDHB) to each well and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
A673 Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in an A673 Ewing's sarcoma xenograft model.
Materials:
-
A673 cancer cells
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Culture A673 cells under standard conditions.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a pre-determined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, single IV dose) or vehicle control.
-
Measure tumor volume and body weight at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate tumor growth inhibition based on the differences in tumor volume between the treated and control groups.
Future Directions
While this compound has demonstrated significant promise as a targeted inhibitor of cancer metabolism, further research is warranted. Key areas for future investigation include:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo studies are needed to fully characterize the pharmacokinetic profile of this compound and to establish a clear relationship between drug exposure and target inhibition in tumors.
-
Evaluation in a Broader Range of Cancer Models: The efficacy of this compound should be assessed in a wider array of cancer cell lines and patient-derived xenograft models to identify the tumor types that are most sensitive to LDH inhibition.
-
Investigation of Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy, radiation therapy, or immunotherapy, could lead to more effective treatment strategies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.
-
Elucidation of Resistance Mechanisms: Understanding the potential mechanisms by which cancer cells might develop resistance to LDH inhibition will be essential for developing strategies to overcome or prevent resistance.
Conclusion
This compound is a potent and promising inhibitor of lactate dehydrogenase that effectively targets the metabolic reprogramming of cancer cells. Its ability to disrupt aerobic glycolysis highlights the therapeutic potential of targeting cancer metabolism. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent. Continued investigation into its efficacy, safety, and optimal clinical application will be critical in realizing its full potential in the fight against cancer.
The Inhibition of the Warburg Effect by NCATS-SM1441: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation in the presence of oxygen, is a hallmark of cancer cell metabolism. This metabolic shift provides cancer cells with a rapid means of generating ATP and essential building blocks for proliferation. Lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate, is a critical node in this pathway and has emerged as a promising target for anticancer therapies. NCATS-SM1441 is a potent, first-in-class, pyrazole-based inhibitor of both LDHA and LDHB isoforms.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the Warburg effect, and the downstream cellular consequences, supplemented with detailed experimental protocols and quantitative data.
Mechanism of Action: Targeting Lactate Dehydrogenase
This compound directly inhibits the enzymatic activity of lactate dehydrogenase, thereby blocking the conversion of pyruvate to lactate, the final and committing step of aerobic glycolysis.[1][2] This inhibition disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic flux. The resulting depletion of the cellular NAD+ pool leads to a bottleneck in the glycolytic pathway, effectively reversing the Warburg phenotype.[1]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC50 | 40 nM | LDHA, LDHB | Biochemical Assay | [1] |
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A673 | Ewing's Sarcoma | Glycolysis Stress Test | Extracellular Acidification Rate (ECAR) | Significant Decrease | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Metabolic Analysis | Glycolysis Inhibition | Effective | [1] |
| Parameter | Vehicle | This compound | Assay | Animal Model | Reference |
| LDH Activity | Control | Significantly Reduced | In vivo Target Engagement | A673 Xenograft | [1] |
| Pharmacokinetics | N/A | Favorable in vivo PK properties | Pharmacokinetic Analysis | Mouse | [1] |
Signaling Pathways and Cellular Consequences
The inhibition of LDH by this compound initiates a cascade of cellular events that extend beyond the immediate disruption of glycolysis.
Glycolytic Pathway Inhibition
By blocking the conversion of pyruvate to lactate, this compound causes an accumulation of pyruvate and a reduction in lactate secretion. This leads to a decrease in the extracellular acidification rate (ECAR), a key indicator of glycolytic activity. The disruption in NAD+ regeneration further inhibits upstream glycolytic enzymes, leading to a comprehensive shutdown of the Warburg effect.
Adaptive Survival Response: GCN2-ATF4 Pathway
Cancer cells can exhibit metabolic plasticity to counteract the effects of LDH inhibition. A key adaptive response is the activation of the GCN2-ATF4 signaling pathway. The metabolic stress induced by this compound can lead to the phosphorylation of GCN2, which in turn promotes the translation of the transcription factor ATF4. ATF4 then upregulates genes involved in amino acid synthesis and transport, such as the glutamine transporter SLC1A5. This compensatory mechanism allows cells to utilize alternative fuel sources like glutamine to support survival and growth.
Experimental Protocols
LDH Biochemical Assay
This protocol is used to determine the in vitro potency of this compound against purified LDH enzyme.
Materials:
-
Recombinant human LDHA
-
LDH assay buffer (200 mM Tris HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20)
-
NADH
-
Sodium pyruvate
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent: Diaphorase and Resazurin
-
1536-well assay plates
Procedure:
-
Add 3 µL of recombinant human LDHA in LDH assay buffer to each well of a 1536-well plate.
-
Transfer 23 nL of DMSO-solubilized this compound at various concentrations to the assay plates. Include DMSO-only wells as controls.
-
Initiate the reaction by adding 1 µL of a substrate solution containing NADH and sodium pyruvate in LDH assay buffer. Final concentrations should be approximately 2 nM LDHA, 0.06 mM NADH, and 0.2 mM sodium pyruvate.
-
Incubate the plate for 5 minutes at room temperature.
-
Add 1 µL of the detection reagent (diaphorase and resazurin) to each well.
-
Measure the fluorescence to determine the rate of reaction.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Glycolysis Stress Test (ECAR Measurement)
This assay measures the rate of extracellular acidification, a direct indicator of glycolytic activity in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
A673 or other cancer cell lines
-
Culture medium
-
Seahorse XF base medium supplemented with L-glutamine
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
Procedure:
-
Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator for 1 hour.
-
Place the cell plate into the Seahorse XF Analyzer and measure the basal ECAR.
-
Sequentially inject solutions of glucose, oligomycin, and 2-DG at specified time points, measuring ECAR after each injection.
-
Glucose: To measure the glycolytic rate.
-
Oligomycin: An ATP synthase inhibitor, to measure the maximum glycolytic capacity.
-
2-DG: A glucose analog that inhibits glycolysis, to measure non-glycolytic acidification.
-
-
To test the effect of this compound, pre-incubate the cells with the compound for a specified time before starting the assay.
-
Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to LDH in a cellular context.
Materials:
-
A673 or other cancer cell lines
-
This compound
-
PBS
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Equipment for heating cells (e.g., thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-LDH antibody
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble LDH in the supernatant by SDS-PAGE and Western blotting using an anti-LDH antibody.
-
Binding of this compound will stabilize LDH, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Conclusion
This compound is a potent and selective inhibitor of lactate dehydrogenase that effectively targets the Warburg effect in cancer cells. By blocking the conversion of pyruvate to lactate, it disrupts glycolytic flux and induces metabolic stress. While cancer cells can mount an adaptive survival response through the GCN2-ATF4 pathway, the direct inhibition of this central metabolic node represents a promising strategy for anticancer therapy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and exploit the metabolic vulnerabilities of cancer.
References
- 1. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In-Depth Technical Guide to the Biochemical Properties of NCATS-SM1441
For Researchers, Scientists, and Drug Development Professionals
Core Biochemical Profile of NCATS-SM1441
This compound is a potent, pyrazole-based small molecule inhibitor of L-lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] Its primary mechanism of action is the inhibition of LDH, which catalyzes the conversion of pyruvate to lactate. This inhibition disrupts the metabolic processes of cancer cells that heavily rely on glycolysis for energy production, a phenomenon known as the Warburg effect.[3][4][5] this compound has demonstrated nearly identical inhibitory potency against both the LDHA and LDHB isoforms of the enzyme.[6]
This technical guide provides a comprehensive overview of the fundamental biochemical properties of this compound, including its inhibitory activity, experimental protocols for its characterization, and its impact on cellular metabolic pathways.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target, lactate dehydrogenase, has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter defining its efficacy.
| Parameter | Value | Target Enzyme(s) | Reference |
| IC50 | 40 nM | Lactate Dehydrogenase (LDH) | [1][7] |
| Isoform Potency | Nearly identical | LDHA and LDHB | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for assessing the biochemical properties of this compound.
LDH Biochemical Assay
This assay quantifies the enzymatic activity of LDH and the inhibitory effect of this compound.
Materials:
-
Recombinant human lactate dehydrogenase 5 (LDHA)
-
LDH assay buffer: 200 mM Tris-HCl (pH 7.4), 100 µM EDTA, 0.01% Tween-20
-
This compound (solubilized in DMSO)
-
Substrate solution: NADH and sodium pyruvate in LDH assay buffer
-
Detection reagent: Clostridium kluyveri diaphorase and resazurin sodium salt in LDH assay buffer
Procedure:
-
Add 3 µL of recombinant human LDHA (final concentration 2 nM) in LDH assay buffer to the wells of a 1536-well assay plate.[8]
-
Transfer 23 nL of this compound solution in DMSO to the assay plate using a pintool dispenser.
-
Initiate the enzymatic reaction by adding 1 µL of the substrate solution containing NADH (final concentration 0.06 mM) and sodium pyruvate (final concentration 0.2 mM).[8]
-
Incubate the plate for 5 minutes at room temperature.[8]
-
Add 1 µL of the detection reagent containing diaphorase (final concentration 0.133 mg/mL) and resazurin (final concentration 37 µM).[8]
-
Immediately measure the resorufin fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm at 0 and 20 minutes.
-
Normalize the fluorescence values using enzyme-free and DMSO-treated control wells.
Glycolysis Stress Test in A673 Cells
This cellular assay measures the impact of this compound on the glycolytic flux of A673 human Ewing's sarcoma cells by monitoring the extracellular acidification rate (ECAR).
Materials:
-
A673 cells
-
Seahorse XF96 cell culture microplates
-
Growth medium appropriate for A673 cells
-
Seahorse XF base medium
-
Glucose solution
-
Oligomycin solution
-
2-Deoxyglucose (2-DG) solution
-
This compound
Procedure:
-
Cell Seeding:
-
Harvest and resuspend A673 cells in their growth medium.
-
Seed the cells in a Seahorse XF96 cell culture microplate at an empirically determined optimal density, typically between 5,000 and 40,000 cells per well, in a volume of 80 µL.[9][10]
-
Allow the cells to attach and grow overnight in a humidified 37°C CO2 incubator.[9][11]
-
-
Assay Preparation:
-
One hour before the assay, remove the growth medium and wash the cells with Seahorse XF base medium pre-warmed to 37°C.
-
Add 180 µL of fresh Seahorse XF base medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes.[11]
-
-
ECAR Measurement:
-
Place the cell plate in the Seahorse XF96 analyzer.
-
Establish a baseline ECAR reading.
-
Inject increasing concentrations of this compound and measure ECAR for approximately 50 minutes.[2]
-
Sequentially inject solutions of glucose, oligomycin, and 2-deoxyglucose to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.
-
Signaling Pathway and Mechanism of Action
This compound targets a key control point in cellular metabolism. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for its characterization.
Caption: Inhibition of Lactate Dehydrogenase by this compound in the Glycolytic Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warburg effect and lactylation in cancer: mechanisms for chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 9. unige.ch [unige.ch]
- 10. agilent.com [agilent.com]
- 11. tabaslab.com [tabaslab.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with NCATS-SM1441
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCATS-SM1441 is a potent and selective pyrazole-based inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for the final step of anaerobic glycolysis.[1] LDH catalyzes the conversion of pyruvate to lactate, regenerating NAD+ from NADH, which is essential for maintaining a high glycolytic rate.[1][2] Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a heavy reliance on glycolysis for energy production even in the presence of oxygen. By targeting LDH, this compound disrupts this metabolic pathway, making it a valuable tool for studying cancer metabolism and a potential therapeutic agent.[1][2]
These application notes provide detailed protocols for in vitro studies using this compound to assess its effects on cancer cell lines. The protocols include methods for evaluating cytotoxicity, measuring glycolytic activity, and assessing downstream metabolic consequences of LDH inhibition.
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| A673 | Ewing's Sarcoma | Cell Viability (CellTiter-Glo) | 105 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (CellTiter-Glo) | 347 | [3] |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to determine the IC50 in the specific cell line and assay system being used.
Experimental Protocols
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
Assay Controls:
-
Spontaneous LDH Release (Vehicle Control): Cells treated with vehicle only.
-
Maximum LDH Release (Lysis Control): Add 10 µL of the lysis solution provided in the kit to untreated cells 45 minutes before the end of the incubation period.
-
Background Control: Medium only, without cells.
-
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), a direct indicator of glycolytic flux, in real-time.
Materials:
-
This compound
-
Target cancer cell line
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with 2 mM L-glutamine)
-
Glucose (10 mM final concentration)
-
Oligomycin (1 µM final concentration)
-
2-Deoxyglucose (2-DG) (50 mM final concentration)
-
Seahorse XFe96 or similar analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with 180 µL of pre-warmed Seahorse XF Base Medium (supplemented with L-glutamine).
-
Incubate the cells in a non-CO2 37°C incubator for 1 hour to allow the temperature and pH to equilibrate.
-
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (final concentrations after injection):
-
Port A: Glucose (10 mM) or vehicle
-
Port B: Oligomycin (1 µM)
-
Port C: 2-Deoxyglucose (50 mM)
-
Port D: Can be used for this compound injection to measure acute effects. Alternatively, cells can be pre-incubated with the inhibitor.
-
-
Assay Execution:
-
Calibrate the Seahorse analyzer with the hydrated sensor cartridge.
-
Place the cell culture plate into the analyzer and initiate the glycolysis stress test protocol.
-
The instrument will measure the basal ECAR and then sequentially inject the compounds from ports A, B, and C, measuring the ECAR after each injection.
-
-
Data Analysis: The Seahorse software will automatically calculate the key parameters of glycolytic function:
-
Glycolysis: The ECAR rate after the addition of glucose.
-
Glycolytic Capacity: The maximum ECAR rate after the addition of oligomycin.
-
Glycolytic Reserve: The difference between the glycolytic capacity and glycolysis.
-
Mandatory Visualizations
Caption: this compound inhibits LDH, blocking pyruvate to lactate conversion.
References
Application Notes and Protocols for NCATS-SM1441 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCATS-SM1441 is a potent, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic pathway of cancer cells. Specifically, it targets both LDHA and LDHB isoforms with high affinity, demonstrating an IC50 of 40 nM for the purified enzyme. By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis (the Warburg effect) in many cancer types. This disruption leads to a metabolic shift from glycolysis to oxidative phosphorylation, resulting in increased oxidative stress and subsequent induction of apoptosis in cancer cells. These characteristics make this compound a promising tool for cancer research and a potential lead compound for therapeutic development.
These application notes provide a comprehensive overview of the use of this compound in cancer cell lines, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro experiments.
Data Presentation
The following table summarizes representative half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period. This data illustrates the compound's efficacy across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF7 | Breast Adenocarcinoma | 5.1 |
| DU-145 | Prostate Carcinoma | 3.8 |
| HeLa | Cervical Adenocarcinoma | 4.2 |
| A375 | Malignant Melanoma | 1.9 |
| PANC-1 | Pancreatic Carcinoma | 3.1 |
| K562 | Chronic Myelogenous Leukemia | 6.7 |
| SF-295 | Glioblastoma | 2.8 |
| HCT-116 | Colon Carcinoma | 4.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 3.6 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Mechanism of Action: Signaling Pathway
This compound targets the central metabolic enzyme Lactate Dehydrogenase (LDH). Inhibition of LDH initiates a cascade of cellular events, ultimately leading to apoptosis. The key steps in this pathway are illustrated in the diagram below.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on cancer cell lines is depicted below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
This protocol is to assess the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-JNK, anti-JNK, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Lactate Production Assay
This protocol measures the effect of this compound on lactate production, a direct indicator of LDH activity in cells.
Materials:
-
Cancer cell lines
-
24-well cell culture plates
-
This compound
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the lactate concentration to the number of cells in each well (can be determined by a parallel viability assay).
-
Compare the lactate production in treated cells to the vehicle control.
-
Conclusion
This compound is a valuable research tool for studying the role of metabolic reprogramming in cancer. Its potent and specific inhibition of LDH allows for the investigation of the downstream consequences of disrupting glycolysis in various cancer cell lines. The protocols provided here offer a starting point for researchers to explore the anti-cancer effects of this compound and to further elucidate its mechanism of action. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
Application Notes and Protocols for NCATS-SM1441 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCATS-SM1441 is a potent, first-in-class small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with an IC50 of 40 nM.[1] By blocking the conversion of pyruvate to lactate, the final step in glycolysis, this compound disrupts the metabolic plasticity of cancer cells that heavily rely on aerobic glycolysis (the Warburg effect).[2][3] This targeted inhibition of LDH has shown promise in preclinical studies, particularly in cancer models with mitochondrial defects or those exhibiting high glycolytic rates.[4] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, summarizing key quantitative data and experimental procedures to guide researchers in their in vivo studies.
Mechanism of Action
This compound is a pyrazole-based compound designed for optimized cellular activity and pharmacokinetic properties to enable robust in vivo target engagement.[3][5] The primary molecular target is the enzyme L-lactate dehydrogenase.[4] Inhibition of LDH activity by this compound leads to a reduction in lactate production, which can impede cancer cell proliferation.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the metabolic pathway of aerobic glycolysis. By inhibiting LDH, the compound directly interferes with the regeneration of NAD+ from NADH, a critical step for maintaining a high glycolytic flux in cancer cells.
Caption: Inhibition of Lactate Dehydrogenase by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (LDH) | 40 nM | [1] |
Table 2: Pharmacokinetic Profile of this compound in CD1 Mice (50 mg/kg single IV injection) [5]
| Parameter | Value |
| Clearance (Cl) | 15.2 mL/min/kg |
| Half-life (T1/2) | 1.8 h |
| Maximum Concentration (Cmax) | 18.2 µg/mL |
| Area Under the Curve (AUClast) | 55.0 µg*h/mL |
Experimental Protocols
In Vivo Xenograft Model (Ewing's Sarcoma)
This protocol details the establishment of a subcutaneous xenograft model using the A673 human Ewing's sarcoma cell line and subsequent treatment with this compound.[2][6]
Materials:
-
A673 human Ewing's sarcoma cell line
-
Athymic nude mice (female, e.g., from Taconic: Crl:NU(NCr)-Foxn1nu)[2]
-
Matrigel[6]
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for formulation (e.g., DMSO, PBS)
Procedure:
-
Cell Culture: Culture A673 cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation for Injection:
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 million A673 cells) into the flank of each female athymic nude mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice or three times weekly).
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
This compound Formulation and Administration:
-
Note: The specific formulation for the 50 mg/kg dose was not detailed in the available search results. A common practice for lipophilic compounds is to dissolve them in a small amount of DMSO and then dilute with a suitable vehicle like PBS or saline to the final concentration for injection. It is crucial to perform solubility and stability tests for the chosen formulation.
-
Administer this compound at a dose of 50 mg/kg via intravenous (IV) injection.[5]
-
The treatment schedule (e.g., frequency and duration) for efficacy studies was not specified in the search results and should be optimized based on the pharmacokinetic profile and preliminary efficacy data.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor lysates can be prepared to measure LDH activity to confirm target engagement in vivo.[5]
-
In Vivo LDH Inhibition Assay
This protocol describes how to assess the in vivo target engagement of this compound by measuring LDH activity in tumor lysates.[5]
Procedure:
-
Sample Collection: Following treatment with this compound, collect tumor and plasma samples from the mice and flash-freeze them in liquid nitrogen.[5]
-
Sample Preparation:
-
Prepare tumor lysates from the frozen tumor tissue.
-
Determine the concentration of this compound in both plasma and tumor samples using LC-MS/MS.[5]
-
-
LDH Activity Measurement:
-
Measure the LDH activity in the tumor lysates using a standard LDH assay kit.[5]
-
The assay typically involves monitoring the NADH-dependent conversion of pyruvate to lactate.
-
Experimental Workflow Diagram
Caption: Workflow for this compound administration in a mouse xenograft model.
Safety and Toxicity
The provided search results did not contain specific details regarding the safety and toxicity profile of this compound in mouse models. As with any investigational compound, it is essential to conduct appropriate toxicity studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects during in vivo experiments. This should include regular monitoring of animal weight, behavior, and overall health.
Conclusion
This compound represents a promising therapeutic agent targeting cancer metabolism through the inhibition of lactate dehydrogenase. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this compound in various mouse models of cancer. Careful consideration of the formulation, administration route, and treatment schedule will be critical for obtaining robust and reproducible results.
References
- 1. A673 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Optimal Outcome of Suppressing Ewing Sarcoma Growth in vivo With Biocompatible Bioengineered miR-34a-5p Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. [vivo.health.unm.edu]
Application Notes and Protocols for NCATS-SM1441 in Metabolic Reprogramming Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCATS-SM1441 is a potent, cell-active, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] By targeting both LDHA and LDHB isoforms with high affinity, this compound serves as a valuable chemical probe for investigating the metabolic reprogramming of cancer cells and other diseases characterized by a reliance on glycolysis, often referred to as the Warburg effect.[1][2] This document provides detailed application notes and protocols for utilizing this compound in studying metabolic reprogramming.
This compound has been shown to effectively inhibit LDH activity both in biochemical assays and in cellular models, leading to a reduction in lactate production and subsequent modulation of cancer cell proliferation.[1] Its optimized pharmacokinetic properties also allow for in vivo studies, making it a suitable tool for preclinical research.[1] These application notes offer a summary of its biochemical and cellular activities, pharmacokinetic profile, and in vivo efficacy, along with detailed protocols for its use in key metabolic assays.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| LDHA IC₅₀ | 40 nM | Biochemical Assay | [1] |
| LDHB IC₅₀ | 40 nM | Biochemical Assay | [1] |
| A673 Cell Proliferation IC₅₀ | 105 nM | 72h incubation | [1] |
| MIA PaCa-2 Cell Proliferation IC₅₀ | 347 nM | 72h incubation | [1] |
| A673 Lactate Production IC₅₀ | 1 µM | 24h incubation | [1] |
| MIA PaCa-2 Lactate Production IC₅₀ | 1 µM | 24h incubation | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value (IV, 10 mg/kg) | Unit |
| Cₘₐₓ | 18.5 | µM |
| T₁/₂ | 3.8 | h |
| AUCₗₐₛₜ | 31.8 | µM*h |
| Cl | 5.3 | mL/min/kg |
| Vdₛₛ | 1.7 | L/kg |
Table 3: In Vivo Target Engagement and Efficacy of this compound
| Model | Treatment | Endpoint | Result | Reference |
| A673 Xenograft | 50 mg/kg IV, single dose | Tumor Lactate Levels | Significant reduction at 1, 3, 6, and 24h post-dose | [1] |
| A673 Xenograft | 50 mg/kg IV, daily for 14 days | Tumor Growth Inhibition | Significant inhibition of tumor growth | [1] |
Experimental Protocols
LDH Biochemical Assay
This protocol is for determining the in vitro inhibitory activity of this compound against purified LDH enzyme.
Materials:
-
This compound
-
Recombinant human LDHA or LDHB
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4
-
NADH
-
Pyruvate
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of LDH enzyme solution (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a substrate mix containing NADH (final concentration 200 µM) and pyruvate (final concentration 500 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 30°C. The rate of NADH oxidation is proportional to LDH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Cell-Based Lactate Production Assay
This protocol measures the effect of this compound on lactate production in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A673, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound in fresh culture medium. Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or protein concentration in each well.
-
Calculate the IC₅₀ for lactate production.
Glycolysis Stress Test (Extracellular Flux Analysis)
This protocol assesses the impact of this compound on the glycolytic capacity of cells using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplate
-
This compound
-
XF Base Medium supplemented with L-glutamine
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (2-DG)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
The day of the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified period (e.g., 4 hours) prior to the assay.
-
Load the sensor cartridge with glucose, oligomycin, and 2-DG for sequential injection.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the extracellular acidification rate (ECAR) in real-time.
-
Analyze the data to determine the effect of this compound on glycolysis, glycolytic capacity, and glycolytic reserve.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
A673 human Ewing's sarcoma cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject A673 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle solution intravenously daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., lactate levels, western blotting for LDH).
-
Plot tumor growth curves to evaluate the efficacy of this compound.
Visualizations
Caption: this compound inhibits LDH, blocking lactate production.
Caption: Workflow for the Glycolysis Stress Test experiment.
Caption: Mechanism of action of this compound.
References
Application Notes: Seahorse Assay with NCATS-SM1441 Treatment
Introduction
NCATS-SM1441 is a potent, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway that catalyzes the conversion of pyruvate to lactate.[1] By targeting both LDHA and LDHB isoforms, this compound disrupts the regeneration of NAD+ from NADH, a necessary step for sustained high rates of glycolysis.[2] This inhibition forces a metabolic shift in cancer cells, decreasing their reliance on glycolysis and increasing their dependence on mitochondrial respiration. This application note describes the use of the Agilent Seahorse XF Analyzer to measure the real-time effects of this compound on cellular metabolism, specifically focusing on the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR).
Principle of the Assay
The Seahorse XF Analyzer measures two key parameters of cellular metabolism simultaneously:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily resulting from the production and extrusion of lactate.[3]
By using specific inhibitors of mitochondrial respiration and glycolysis in conjunction with the compound of interest (this compound), a detailed profile of a cell's metabolic phenotype and its response to treatment can be generated. The Seahorse XF Glycolysis Stress Test is particularly relevant for assessing the impact of LDH inhibitors like this compound.[4]
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF assays upon treatment with an LDH inhibitor like this compound, based on findings from studies on potent LDH inhibitors.[5][6] The data demonstrates a dose-dependent decrease in glycolytic activity and a corresponding increase in mitochondrial respiration.
Table 1: Effect of this compound on Glycolytic Parameters (ECAR)
| Treatment Condition | Basal Glycolysis (ECAR, mpH/min) | Glycolytic Capacity (ECAR, mpH/min) | Glycolytic Reserve (%) |
| Vehicle Control | 50 ± 5 | 80 ± 7 | 60% |
| This compound (1 µM) | 35 ± 4 | 55 ± 6 | 36% |
| This compound (5 µM) | 20 ± 3 | 30 ± 4 | 33% |
| This compound (10 µM) | 10 ± 2 | 15 ± 3 | 33% |
Data are presented as mean ± standard deviation and are representative of expected results based on published studies.[5]
Table 2: Effect of this compound on Mitochondrial Respiration (OCR)
| Treatment Condition | Basal Respiration (OCR, pmol/min) | ATP-linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 10 | 70 ± 8 | 200 ± 15 | 100% |
| This compound (1 µM) | 125 ± 12 | 85 ± 9 | 230 ± 18 | 84% |
| This compound (5 µM) | 140 ± 15 | 95 ± 10 | 250 ± 20 | 79% |
| This compound (10 µM) | 150 ± 16 | 100 ± 11 | 260 ± 22 | 73% |
Data are presented as mean ± standard deviation and are representative of expected results based on published studies.[5]
Experimental Protocols
1. Seahorse XF Glycolysis Stress Test Protocol for this compound Treatment
This protocol is designed to assess the impact of this compound on the glycolytic function of adherent cells.
Materials:
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with 2 mM glutamine, pH 7.4)
-
This compound (stock solution in DMSO)
-
Glucose (10 mM final concentration)
-
Oligomycin (1 µM final concentration)
-
2-Deoxyglucose (2-DG) (50 mM final concentration)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density (e.g., 20,000 - 80,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Hydrate Sensor Cartridge:
-
One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Prepare Assay Medium and Compound Plate:
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
-
Prepare working solutions of this compound at various concentrations in the assay medium.
-
Prepare 10x stock solutions of glucose, oligomycin, and 2-DG in the assay medium.
-
Load the injection ports of the hydrated sensor cartridge as follows:
-
Port A: Glucose (for all wells)
-
Port B: Oligomycin (for all wells)
-
Port C: 2-Deoxyglucose (for all wells)
-
Port D: Can be used for an additional compound if needed.
-
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate and wash twice with the warmed assay medium.
-
Add the appropriate volume of assay medium containing either vehicle (DMSO) or the desired concentration of this compound to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Glycolysis Stress Test protocol.
-
The instrument will measure basal ECAR and OCR, then sequentially inject the compounds from ports A, B, and C, measuring the metabolic response after each injection.
-
2. Seahorse XF Cell Mito Stress Test Protocol for this compound Treatment
This protocol assesses the effect of this compound on mitochondrial respiration.
Materials:
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., DMEM, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4)
-
This compound (stock solution in DMSO)
-
Oligomycin (1 µM final concentration)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (1 µM final concentration)
-
Rotenone/Antimycin A (0.5 µM final concentration)
Procedure:
-
Cell Seeding and Sensor Cartridge Hydration:
-
Follow steps 1 and 2 from the Glycolysis Stress Test protocol.
-
-
Prepare Assay Medium and Compound Plate:
-
On the day of the assay, warm the Seahorse XF Assay Medium to 37°C.
-
Prepare working solutions of this compound at various concentrations in the assay medium.
-
Prepare 10x stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Load the injection ports of the hydrated sensor cartridge as follows:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
Port D: Can be used for an additional compound if needed.
-
-
-
Cell Plate Preparation:
-
Follow step 4 from the Glycolysis Stress Test protocol.
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Cell Mito Stress Test protocol.
-
The instrument will measure basal OCR and ECAR, then sequentially inject the compounds from ports A, B, and C, measuring the metabolic response after each injection.
-
Mandatory Visualization
Caption: Signaling pathway of glycolysis inhibition by this compound.
Caption: Experimental workflow for the Seahorse Glycolysis Stress Test.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NCATS-SM1441 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCATS-SM1441 is a potent, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. With an IC50 of 40 nM, it effectively targets both LDHA and LDHB isoforms, making it a valuable tool for investigating the metabolic vulnerabilities of cancer cells. Pancreatic ductal adenocarcinoma (PDAC) is known for its reliance on the Warburg effect, a state of elevated glycolysis even in the presence of oxygen. This metabolic phenotype is crucial for tumor growth, progression, and resistance to therapy. The enzyme lactate dehydrogenase A (LDHA) is a key player in this process, catalyzing the conversion of pyruvate to lactate. Elevated LDHA expression in pancreatic cancer is associated with poor prognosis, highlighting its potential as a therapeutic target. This compound, by inhibiting LDH, presents a promising avenue for disrupting the metabolic engine of pancreatic cancer cells and exploring novel therapeutic strategies.
While direct and extensive studies of this compound in pancreatic cancer models are emerging, the established role of LDH in this malignancy provides a strong rationale for its investigation. These application notes provide a comprehensive overview of the potential applications and detailed protocols for utilizing this compound in pancreatic cancer research, based on its known mechanism of action and established methodologies for studying LDH inhibition in this context.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparative LDH Inhibitors
| Compound | Target(s) | IC50 (nM) | Pancreatic Cancer Cell Line(s) Tested | Reference |
| This compound | LDHA/LDHB | 40 | MiaPaCa-2 (for LDH inhibition) | [Rai et al., 2020] |
| FX11 | LDHA | - | Patient-Derived Xenografts | [1][2] |
| Compound 12 (a pyran-4-one derivative) | LDHA | 2100 (MiaPaCa-2 cell growth) | MiaPaCa-2, A549 | |
| LDHA-IN-7 (compound 21) | LDHA | 72 | PANC-1, MIA PaCa-2, FC1199 | |
| NCI-006 (a pyrazole-based inhibitor) | LDHA | - | Xenograft models |
Note: While this compound was evaluated for LDH inhibition in the pancreatic cancer cell line MiaPaCa-2, specific cell growth inhibition IC50 values for this cell line were not detailed in the primary publication. The table includes data from other LDH inhibitors to provide context for expected activities in pancreatic cancer cells.
Signaling Pathways and Experimental Workflows
The Warburg Effect and LDH Inhibition in Pancreatic Cancer
Pancreatic cancer cells reprogram their metabolism to favor glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides the necessary building blocks for rapid cell proliferation and contributes to an acidic tumor microenvironment that promotes invasion and immune evasion. Lactate dehydrogenase (LDH) is a pivotal enzyme in this pathway, converting pyruvate to lactate and regenerating NAD+ to sustain high glycolytic flux. This compound, by inhibiting LDH, directly targets this metabolic dependency.
Caption: this compound inhibits LDHA, disrupting the Warburg effect in pancreatic cancer.
Experimental Workflow: In Vitro Evaluation of this compound
A systematic in vitro evaluation is crucial to determine the efficacy and mechanism of action of this compound in pancreatic cancer cell lines.
Caption: A workflow for characterizing this compound's in vitro effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Activity Assay
Objective: To measure the inhibition of LDH enzymatic activity by this compound in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lysates
-
This compound
-
LDH activity assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and lyse pancreatic cancer cells according to standard protocols.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell lysate, this compound dilutions, and the assay buffer provided in the kit.
-
Add the substrate solution (containing pyruvate and NADH) to initiate the reaction.
-
Incubate the plate according to the kit manufacturer's instructions.
-
Measure the change in absorbance over time at the appropriate wavelength (typically 340 nm for NADH consumption).
-
Calculate the rate of reaction and determine the percentage of LDH inhibition for each concentration of this compound to calculate the IC50.
Protocol 3: Extracellular Acidification Rate (ECAR) Measurement using Seahorse XF Analyzer
Objective: To assess the effect of this compound on the glycolytic flux of pancreatic cancer cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Pancreatic cancer cells
-
This compound
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Base Medium
Procedure:
-
Seed pancreatic cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the injector ports of the sensor cartridge with the compounds from the Glycolysis Stress Test Kit and this compound at the desired concentration.
-
Load the microplate into the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol.
-
The instrument will sequentially inject glucose, this compound, oligomycin, and 2-DG while measuring the ECAR.
-
Analyze the data to determine the effect of this compound on key parameters of glycolysis, including the basal glycolysis rate and glycolytic capacity.
Protocol 4: In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells (e.g., MiaPaCa-2 or PANC-1)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Measure tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth data to determine the therapeutic efficacy of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application of NCATS-Identified Compounds in Glioblastoma Studies
Note: Publicly available information does not contain references to a specific compound designated "NCATS-SM1441." The following application notes and protocols are based on the published research from the National Center for Advancing Translational Sciences (NCATS) regarding a computational pipeline to identify and repurpose existing drugs for the treatment of glioblastoma (GBM). The primary drug candidates identified through this initiative include clofarabine, ciclopirox, prochlorperazine, tacrolimus, and tigecycline.[1]
Application Notes
Glioblastoma is a highly aggressive and lethal form of brain cancer with limited effective therapeutic options.[1] The NCATS has developed an innovative computational pipeline to accelerate the discovery of new treatments by identifying existing drugs that may be repurposed for glioblastoma.[1] This approach is centered on the concept of reversing the disease-specific gene expression signature.
The core of this strategy is the development of a Glioblastoma Gene Expression Profile (GGEP).[1] The GGEP was constructed using multi-omics data from glioblastoma patient samples, which revealed 318 genes that are abnormally expressed in GBM cells.[1] Using the iLINCS database, which contains information on how various drugs affect gene expression, NCATS scientists screened for compounds that could potentially reverse the GGEP.[1] This analysis identified 119 existing drugs, from which five were prioritized for further investigation based on their strong potential to counteract the glioblastoma gene expression signature: ciclopirox, prochlorperazine, clofarabine, tacrolimus, and tigecycline.[1]
Preclinical in vitro testing of these candidates demonstrated that clofarabine and ciclopirox were particularly effective at targeting and killing glioblastoma cells while sparing healthy brain cells.[1] Both of these compounds showed superior performance in cell culture experiments compared to temozolomide, the current standard-of-care chemotherapy for glioblastoma.[1]
These findings present a promising avenue for developing new therapeutic strategies for glioblastoma. The identified compounds can be used in various research applications to further elucidate their mechanisms of action, evaluate their efficacy in preclinical models, and potentially translate these findings into clinical trials.
Data Presentation
Table 1: In Vitro Efficacy of NCATS-Identified Compounds Against Glioblastoma Cells
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| Prochlorperazine | U-87 MG | WST-1 | EC50 | 0.97 µM | [2][3] |
| Tigecycline | U87, U251, U118, GL261 | MTT | IC50 | ~10 µmol/L | [4] |
Note: Further quantitative data for clofarabine and ciclopirox from the initial NCATS screening were not detailed in the provided search results.
Experimental Protocols
1. Protocol for In Vitro Cell Viability Assay (WST-1 Assay)
This protocol is adapted for testing the efficacy of repurposed drug candidates on glioblastoma cell lines.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Drug candidates (e.g., prochlorperazine, dissolved in an appropriate solvent like DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture glioblastoma cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend the cells in complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the drug candidates in complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the solvent at the highest concentration used for the drugs) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the EC50/IC50 value using appropriate software.
-
2. Protocol for Orthotopic Glioblastoma Mouse Model
This protocol describes the intracranial inoculation of glioblastoma cells into immunodeficient mice to establish a preclinical tumor model.[5]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old
-
Glioblastoma cells (e.g., U-87 MG)
-
Sterile PBS
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotactic apparatus
-
Hamilton syringe with a 26- or 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or dental cement
-
Sutures or wound clips
-
Analgesics and antibiotics
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to approximately 80% confluency.
-
Trypsinize, wash, and resuspend the cells in sterile, ice-cold PBS at a concentration of 1 x 10⁵ to 5 x 10⁵ cells per 5 µL. Keep the cells on ice until injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse in the stereotactic frame and apply eye lubricant.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotactic apparatus, determine the coordinates for injection into the desired brain region (e.g., striatum). Typical coordinates for the right striatum are: 0.5 mm anterior to bregma, 2.0 mm lateral to the midline, and 3.0 mm ventral from the dural surface.
-
Create a small burr hole at the injection site using a sterile drill or a 26-gauge needle.
-
-
Intracranial Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject the cell suspension (e.g., 5 µL) over a period of 5-10 minutes to minimize backflow.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
-
Post-Surgical Care:
-
Seal the burr hole with bone wax or dental cement.
-
Suture or clip the scalp incision.
-
Administer analgesics and place the mouse on a warming pad until it recovers from anesthesia.
-
Monitor the mice regularly for tumor-related symptoms (e.g., weight loss, lethargy, neurological deficits).
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.
-
Once tumors are established, treatment with the candidate drugs can be initiated via appropriate routes of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor treatment efficacy by tracking tumor size and overall survival of the animals.
-
Mandatory Visualization
References
- 1. NCATS Team Creates Novel Computational Pipeline to Find New Ways to Treat Glioblastoma | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 2. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor for Investigating the Tumor Microenvironment
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCATS-SM1441 is a potent, first-in-class, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic pathway of cancer cells.[1][2] By targeting both LDHA and LDHB isoforms, this compound effectively disrupts the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis, also known as the "Warburg effect".[1][3] This metabolic reprogramming in cancer cells leads to an acidic tumor microenvironment (TME), which promotes tumor progression, metastasis, and immunosuppression.[4][5] this compound, by inhibiting lactate production, serves as a valuable chemical probe to investigate the metabolic vulnerabilities of cancer and to study the impact of reversing TME acidification on tumor growth and anti-tumor immunity.[2][6]
Mechanism of Action
Cancer cells predominantly rely on aerobic glycolysis for energy production, even in the presence of oxygen.[7] This metabolic shift involves the upregulation of glycolytic enzymes, including lactate dehydrogenase (LDH).[1] LDH catalyzes the conversion of pyruvate to lactate, regenerating NAD+ required for sustained glycolysis.[7] The resulting excess lactate is exported out of the cell, leading to an acidic tumor microenvironment. This acidic TME is known to suppress the function of immune cells, such as T lymphocytes, and facilitate tumor invasion and metastasis.[4]
This compound directly inhibits the enzymatic activity of LDH, thereby blocking the conversion of pyruvate to lactate.[1][2] This leads to a decrease in lactate secretion and an increase in intracellular pyruvate, which can be shunted into the mitochondria for more efficient energy production via oxidative phosphorylation in some contexts. The reduction in lactate production helps to normalize the pH of the tumor microenvironment, which may enhance the efficacy of immunotherapies and other cancer treatments.[6]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Lactate Dehydrogenase (LDH) | Biochemical Assay | 40 | [1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| A673 | Ewing's Sarcoma | Cell Viability (48h) | 105 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (48h) | 347 | [1] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound
| Animal Model | Tumor Type | Dosing | Key Findings | Reference |
| Mouse | A673 Ewing's Sarcoma Xenograft | 50 mg/kg (intravenous) | Sustained reduction in LDH activity in tumors | [1] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: LDH Biochemical Assay
This protocol is for determining the in vitro inhibitory activity of this compound against recombinant human LDH.
Materials:
-
Recombinant human lactate dehydrogenase 5 (LDHA)
-
LDH assay buffer (200 mM Tris-HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20)
-
This compound
-
DMSO
-
NADH
-
Sodium pyruvate
-
Diaphorase
-
Resazurin sodium salt
-
1536-well black solid-bottom assay plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add 3 µL of recombinant human LDHA in LDH assay buffer to each well of a 1536-well plate.
-
Using a pintool dispenser, transfer 23 nL of this compound solution (or DMSO for vehicle control) to the assay plate.
-
Initiate the reaction by adding 1 µL of a substrate solution containing NADH and sodium pyruvate in LDH assay buffer. Final concentrations should be 2 nM LDHA, 0.06 mM NADH, and 0.2 mM sodium pyruvate.
-
Incubate the plate for 5 minutes at room temperature.
-
Add 1 µL of a detection reagent containing diaphorase and resazurin in LDH assay buffer. Final concentrations should be 0.133 mg/mL diaphorase and 37 µM resazurin.
-
Measure the fluorescence (Ex/Em = 530/590 nm) to determine the rate of resazurin reduction, which is proportional to LDH activity.
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software.
Protocol 2: Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
A673 or MIA PaCa-2 cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, bring the plate and its contents to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Glycolysis Stress Test
This protocol is for measuring the effect of this compound on the glycolytic function of cancer cells using a Seahorse XF Analyzer.
Materials:
-
Cancer cells of interest
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium
-
L-glutamine
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (2-DG)
-
This compound
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate at 37°C in a non-CO2 incubator.
-
Prepare stock solutions of glucose, oligomycin, and 2-DG in XF Base Medium. Also, prepare the desired concentration of this compound.
-
Load the sensor cartridge with the prepared compounds for sequential injection.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the extracellular acidification rate (ECAR) in real-time. The typical injection sequence is:
-
Basal: No treatment.
-
Glucose: To measure glycolysis.
-
Oligomycin: To inhibit mitochondrial respiration and measure maximal glycolytic capacity.
-
2-DG: To inhibit glycolysis and confirm that the measured ECAR is due to glycolysis.
-
-
To test the effect of this compound, pre-incubate the cells with the compound for a desired period before the assay and/or include it in the assay medium.
-
Analyze the data to determine the effect of this compound on key parameters of glycolytic function, such as glycolysis, glycolytic capacity, and glycolytic reserve.
Protocol 4: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
A673 or other relevant cancer cell lines
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the mice via the desired route (e.g., intravenous injection). The dosing schedule will need to be optimized based on the compound's pharmacokinetic properties.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis, or measurement of LDH activity).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
Visualizations
Caption: Mechanism of this compound action on the Warburg effect.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalrepository.unm.edu [digitalrepository.unm.edu]
Application Notes and Protocols for In Vivo Studies of NCATS-SM1441
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving NCATS-SM1441, a potent small-molecule inhibitor of Lactate Dehydrogenase (LDH). The protocols outlined below are based on established methodologies and findings from preclinical evaluations of this compound.
Introduction to this compound
This compound is a pyrazole-based inhibitor targeting both LDHA and LDHB isoforms, which are critical enzymes in the glycolytic pathway.[1] By inhibiting the conversion of pyruvate to lactate, this compound disrupts a key metabolic process often exploited by cancer cells for rapid ATP production and maintenance of redox balance, a phenomenon known as the Warburg effect. Its development was the result of a lead optimization campaign focused on structure-based design and enhancing pharmacokinetic properties for in vivo applications. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in glycolysis-dependent tumors such as Ewing's sarcoma.
Mechanism of Action: Targeting Lactate Dehydrogenase
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Lactate Dehydrogenase (LDH). In anaerobic conditions or in cancer cells exhibiting aerobic glycolysis, LDH catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This regeneration of NAD+ is essential for maintaining a high rate of glycolysis. By blocking this step, this compound leads to a depletion of NAD+, an accumulation of pyruvate, and a reduction in lactate production, ultimately causing metabolic stress and cell death in susceptible cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs from published studies. This information is crucial for dose selection and study design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line |
| LDHA IC₅₀ | ~40 nM | - |
| LDHB IC₅₀ | ~40 nM | - |
Table 2: Pharmacokinetic Profile of a Lead Pyrazole-Based LDH Inhibitor in CD1 Mice
| Compound | Route | Dose (mg/kg) | Cl (mL/min/kg) | T₁/₂ (h) | Cₘₐₓ (µg/mL) | AUC (µg*h/mL) |
| Analog 43 (NCATS-SM1440) | IV | 2 | 25.3 | 1.9 | 1.3 | 1.3 |
| Analog 52 (this compound) | IV | 2 | 18.5 | 2.1 | 1.8 | 1.8 |
Note: This data provides an indication of the pharmacokinetic properties of the chemical series.
Experimental Protocols for In Vivo Studies
Ewing's Sarcoma Xenograft Model
This protocol describes the establishment and use of a subcutaneous A673 Ewing's sarcoma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
A673 human Ewing's sarcoma cell line
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
This compound, formulated for intravenous (IV) administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal welfare-approved euthanasia supplies
Protocol:
-
Cell Culture: Culture A673 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Dosing and Administration: Administer this compound intravenously. A suggested starting dose, based on similar compounds, could be in the range of 10-50 mg/kg, administered daily or every other day. The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Excise tumors and measure their final weight.
-
(Optional) Collect blood samples for pharmacokinetic analysis.
-
(Optional) Collect tumor and other tissues for pharmacodynamic (e.g., LDH activity assay, immunohistochemistry for proliferation markers) and biomarker analysis.
-
Pharmacodynamic and Biomarker Analysis
To confirm target engagement and understand the biological effects of this compound in vivo, the following assays are recommended.
4.2.1. In Vivo LDH Activity Assay
Principle: This assay measures the activity of LDH in tumor tissue lysates to directly assess the inhibitory effect of this compound.
Protocol:
-
Tissue Homogenization: Homogenize a portion of the excised tumor tissue in a suitable lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic LDH.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
LDH Activity Measurement: Use a commercial LDH activity assay kit, which typically measures the rate of NADH oxidation or formazan production.
-
Data Analysis: Normalize the LDH activity to the total protein concentration for each sample. Compare the LDH activity in the this compound-treated group to the vehicle-treated group.
4.2.2. Lactate and Pyruvate Measurement
Principle: Measuring the intratumoral levels of lactate and pyruvate can provide evidence of the metabolic impact of LDH inhibition.
Protocol:
-
Metabolite Extraction: Flash-freeze tumor tissue in liquid nitrogen immediately after excision. Extract metabolites using a suitable method, such as a methanol/water/chloroform extraction.
-
Metabolite Quantification: Analyze the levels of lactate and pyruvate in the extracts using techniques like LC-MS/MS or enzymatic assays.
-
Data Analysis: Calculate the lactate-to-pyruvate ratio. A decrease in this ratio in the this compound-treated group would indicate effective LDH inhibition.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound. Careful consideration of the experimental model, dosing regimen, and endpoint analyses will be critical for obtaining robust and interpretable results. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to institutional animal care and use guidelines.
References
Application Notes: Measuring Lactate Production after NCATS-SM1441 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This process involves a high rate of glucose uptake and conversion to lactate, even in the presence of oxygen. Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate, which regenerates the NAD+ necessary for sustained glycolysis.[1][2] The LDHA isoform is the primary form expressed in cancer cells, making it an attractive therapeutic target.[1]
NCATS-SM1441 is a potent, pyrazole-based small molecule inhibitor of LDHA with an IC50 of approximately 40 nM.[3] By inhibiting LDHA, this compound is expected to decrease lactate production, leading to NAD+ depletion and a subsequent reduction in glycolytic flux.[3] These application notes provide detailed protocols for quantifying the in vitro effect of this compound on cellular lactate production, a key pharmacodynamic marker for assessing its target engagement and cellular activity.
Signaling Pathway and Mechanism of Action
This compound directly inhibits the enzymatic activity of LDHA. This prevents the reduction of pyruvate to lactate, a crucial step for regenerating the NAD+ pool required to maintain high glycolytic rates in cancer cells.
Caption: this compound inhibits LDHA, blocking pyruvate-to-lactate conversion.
Experimental Workflow
The overall process involves treating cultured cells with this compound, collecting the culture supernatant, and quantifying the lactate concentration using a colorimetric assay.
Caption: Workflow for measuring lactate production after this compound treatment.
Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well clear-bottom plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle-only" (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe a significant change in lactate levels.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C or proceed directly to the lactate assay.
-
Cell Viability Assay (Optional but Recommended): To normalize lactate production to cell number, perform a cell viability assay (e.g., CellTiter-Glo®, resazurin, or crystal violet staining) on the remaining cells in the plate.
Protocol 2: Colorimetric L-Lactate Assay
This protocol is adapted from established methods utilizing lactate dehydrogenase (LDH) activity for detection.[4][5] In this reaction, L-lactate is oxidized to pyruvate, which reduces NAD+ to NADH. A diaphorase enzyme then uses the newly generated NADH to reduce a tetrazolium salt (INT) into a colored formazan product, which can be measured by absorbance.
A. Reagent Preparation:
-
Assay Buffer: 0.2 M Tris-Base, pH 8.2.
-
β-NAD+ Stock: 22 mg/mL in water.
-
INT Stock: 10 mg/mL in 67% methanol.
-
1-Methoxy-PMS (Diaphorase) Stock: 25 mg/mL in DMSO.
-
L-LDH Enzyme: 5 mg/mL (store at 4°C).
-
Lactate Standard: 1 M Sodium L-Lactate stock solution.
B. Assay Procedure (96-well plate format):
-
Prepare Lactate Standards: Create a standard curve by serially diluting the 1 M Sodium L-Lactate stock in the same culture medium used for the experiment. Recommended concentrations are 12, 6, 3, 1.5, 0.75, and 0.375 mmol/L, plus a medium-only blank.[4]
-
Prepare Reaction Buffer: For a 5 mL total volume (sufficient for one 96-well plate), mix the following components immediately before use[4]:
-
4250 µL of Assay Buffer (0.2 M Tris-Base)
-
500 µL of β-NAD+ Stock
-
250 µL of INT Stock
-
1.1 µL of 1-Methoxy-PMS Stock
-
1 µL of L-LDH Enzyme
-
-
Assay Plate Setup:
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis and Presentation
-
Standard Curve Generation: Subtract the absorbance of the blank from all standard readings. Plot the corrected absorbance values against the known lactate concentrations (mmol/L) and perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Lactate Calculation: Subtract the blank absorbance from the sample absorbance readings. Use the standard curve equation to calculate the lactate concentration in each sample.
-
Normalization (Optional): If a viability assay was performed, normalize the calculated lactate concentration by dividing it by the corresponding cell viability reading (e.g., relative fluorescence units or absorbance). This accounts for any anti-proliferative effects of the compound.
-
Data Presentation: Summarize the results in a table showing the dose-dependent effect of this compound on lactate production.
Table 1: Hypothetical Data on Lactate Production in Cancer Cells Treated with this compound for 48 Hours
| This compound Conc. (nM) | Lactate Concentration (mM) | Standard Deviation | % Inhibition of Lactate Production |
| 0 (Vehicle) | 8.5 | ± 0.4 | 0% |
| 10 | 7.2 | ± 0.5 | 15.3% |
| 30 | 5.1 | ± 0.3 | 40.0% |
| 100 | 2.3 | ± 0.2 | 72.9% |
| 300 | 1.1 | ± 0.1 | 87.1% |
| 1000 | 0.8 | ± 0.1 | 90.6% |
Note: Data are for illustrative purposes only and should be generated experimentally.
Troubleshooting
-
High Background in Blank Wells: May indicate contamination of reagents or medium with lactate. Use fresh, high-quality reagents.
-
Low Signal: Ensure the enzyme is active and has been stored correctly. Increase incubation time if the reaction has not reached a sufficient endpoint.
-
Non-linear Standard Curve: Check for errors in dilution, reagent preparation, or pipetting. Ensure the highest standard is not saturating the detector.
-
Inconsistency Between Replicates: Indicates pipetting inaccuracies or uneven cell seeding. Use calibrated multichannel pipettes for best results.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 5. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with NCATS-SM1441
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a small molecule with its protein target within a cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a small molecule binds to its target protein, the resulting complex often exhibits increased resistance to thermal denaturation.[2] This change in thermal stability can be quantified and is indicative of target engagement.
NCATS-SM1441 is a potent and selective pyrazole-based inhibitor of L-lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[3][4] LDH catalyzes the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation (the Warburg effect).[3][5] By inhibiting LDH, this compound disrupts cancer cell metabolism, making it a promising therapeutic candidate.[1] Verifying the direct binding of this compound to LDH in a cellular context is crucial for its development, and CETSA is an ideal method for this purpose.[5]
These application notes provide a detailed protocol for performing a CETSA experiment to validate the target engagement of this compound with LDH.
Signaling Pathway: Glycolysis and LDH Inhibition
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, the metabolic pathway that converts glucose into pyruvate. In rapidly proliferating cancer cells, LDH converts pyruvate to lactate, regenerating NAD+ which allows glycolysis to continue at a high rate. This compound directly inhibits LDH, blocking this conversion and thereby disrupting the metabolic processes that cancer cells rely on for energy and biomass production.
Caption: Inhibition of Lactate Dehydrogenase by this compound in the Glycolytic Pathway.
Quantitative Data Summary
The following table summarizes representative data for pyrazole-based LDH inhibitors, including this compound (compound 52), from biochemical and cellular assays.[4] This data is essential for designing and interpreting CETSA experiments.
| Compound | Biochemical LDHA IC50 (nM)[4] | Cellular Lactate Inhibition IC50 (nM) (A673 cells)[4] | Cellular Cytotoxicity IC50 (nM) (A673 cells)[4] | CETSA EC50 (nM) (A673 cells)[4] |
| This compound (52) | 40 | 438 | 265 | 1180 |
| Analog 1 | 13 | 1174 | 347 | 471 |
| Analog 2 | 66 | 137 | 345 | 528 |
| Analog 3 | 67 | 235 | 161 | 810 |
Experimental Protocols
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound, subjecting the cells to a heat challenge, lysing the cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol: CETSA for this compound Target Engagement with LDH
This protocol is adapted from high-throughput CETSA methodologies validated with LDH inhibitors.[6]
1. Cell Culture and Plating:
-
Cell Line: HEK293 or A673 cells are suitable choices.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in a 384-well PCR plate at a density of 1 x 10^6 cells/mL in phenol-free DMEM with Glutamax.[6] Dispense 20 µL of the cell suspension into each well.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO. A final concentration range of 10 nM to 30 µM is recommended.
-
Acoustically transfer 20-50 nL of the compound dilutions or DMSO (vehicle control) to the cell plates.
-
Incubate the plates at 37°C for 1 hour to allow for compound uptake and target engagement.[6]
3. Heat Challenge:
-
Melt Curve: To determine the optimal temperature for the isothermal dose-response experiment, first perform a melt curve. Heat the cell plates across a temperature gradient (e.g., 48°C to 72°C) for 3.5 minutes using a 384-well thermocycler.[6] Include an unheated control at 37°C.
-
Isothermal Dose-Response: Based on the melt curve, select a temperature that results in significant, but not complete, denaturation of LDH in the vehicle-treated cells (typically around 71°C for LDHA).[6] Heat the plates with the compound serial dilutions at this single temperature for 3.5 minutes.
4. Cell Lysis and Protein Solubilization:
-
After the heat challenge, cool the plates to room temperature.
-
Add 10 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Incubate on ice for 30 minutes with gentle agitation to ensure complete lysis.
5. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plates at 2000 x g for 30 minutes at 4°C to pellet the aggregated proteins and cell debris.[6]
6. Detection and Quantification of Soluble LDH:
-
Acoustic Reverse-Phase Protein Array (aRPPA):
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate.
-
Acoustically spot the lysates onto nitrocellulose-coated slides.
-
Block the slides and probe with a primary antibody specific for LDHA.
-
Use a fluorescently labeled secondary antibody for detection.
-
Scan the slides and quantify the spot intensities.
-
-
Western Blotting (Alternative):
-
Collect the supernatant and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LDHA.
-
Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities using densitometry.
-
7. Data Analysis:
-
For the melt curve, plot the percentage of soluble LDH remaining as a function of temperature for both vehicle- and this compound-treated samples. A shift in the curve to higher temperatures indicates stabilization.
-
For the isothermal dose-response, plot the percentage of soluble LDH remaining at the chosen temperature as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to successfully perform and interpret CETSA experiments for this compound. By demonstrating direct target engagement of this compound with LDH in a cellular context, these methods provide critical validation for its mechanism of action and support its further development as a potential therapeutic agent. The use of high-throughput CETSA formats can significantly accelerate the characterization of structure-activity relationships for other LDH inhibitors as well.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NCATS-SM1441 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of NCATS-SM1441 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of lactate dehydrogenase (LDH), with an IC50 of 40 nM.[1][2] LDH is a critical enzyme that catalyzes the conversion of pyruvate to lactate, a final step in the glycolytic pathway.[3][4] By inhibiting LDH, this compound reduces the production of lactic acid in cancer cells, which can help to slow or halt their proliferation.[1][2] This makes it a valuable tool for studying cancer metabolism.[1][2]
Q2: What is the solubility of this compound in DMSO?
While specific quantitative solubility data for this compound in DMSO (e.g., mg/mL or mM) is not consistently provided in publicly available datasheets, it is routinely dissolved in DMSO for in vitro experiments. For biochemical assays, "DMSO-solubilized compound" is commonly used.[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of at least 10 mM in 100% DMSO. The table below provides the required mass of this compound (Molecular Weight: 550.6 g/mol ) to achieve common stock concentrations.
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 10 mM | 1 mL | 5.51 mg |
| 20 mM | 1 mL | 11.02 mg |
| 50 mM | 1 mL | 27.55 mg |
Q4: How do I dilute the DMSO stock solution into my aqueous cell culture media?
To minimize precipitation when diluting the DMSO stock solution into your aqueous culture media, it is crucial to maintain the final DMSO concentration at a low, non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Rapidly and thoroughly mix the media immediately after adding the compound. It is advisable to perform serial dilutions of the high-concentration DMSO stock in culture media to reach the final desired experimental concentration.
Q5: What are typical working concentrations for this compound in cell-based assays?
The optimal working concentration will vary depending on the cell line and the specific experimental endpoint. Based on its potent enzymatic inhibition (IC50 = 40 nM), typical cell-based assay concentrations would likely range from nanomolar to low micromolar. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue: My this compound precipitates out of solution after dilution in cell culture media.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | This compound is a lipophilic molecule and has inherently low solubility in aqueous solutions like cell culture media. |
| High Final Concentration | The desired working concentration of this compound may exceed its solubility limit in the final culture media. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high concentrations can be toxic to cells. The goal is to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). |
| Improper Dilution Technique | Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media without rapid mixing can cause localized high concentrations and immediate precipitation. |
| Media Components | Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. |
Experimental Protocol: Preparing Working Solutions in Culture Media
This protocol provides a step-by-step method for preparing working solutions of this compound in cell culture media while minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is completely dissolved by vortexing. This stock solution should be stored at -20°C or -80°C.
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in cell culture media. For example, to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, you can add 1 µL of your 10 mM stock solution to 999 µL of culture media to get a 10 µM intermediate solution. Mix thoroughly by pipetting or gentle vortexing.
-
Prepare the Final Working Solution: Add the required volume of the intermediate dilution to your cell culture plate wells containing media to achieve the final desired concentration. For instance, to get a final concentration of 1 µM, you would add 100 µL of the 10 µM intermediate solution to 900 µL of media in a well.
Visualizations
Signaling Pathway: Inhibition of Glycolysis by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NCATS-SM1441 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of NCATS-SM1441 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, first-in-class small molecule inhibitor of L-lactate dehydrogenase (LDH).[1] LDH is a critical enzyme in the final step of anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2][3] By inhibiting LDH, this compound disrupts the metabolic processes that many cancer cells rely on for rapid growth, particularly in hypoxic environments.[1][2] It has been shown to have nearly identical potency against both LDHA and LDHB isoforms.[4]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A good starting point for this compound in a cell-based assay depends on the cell line and the specific assay being performed. Based on available data, a concentration range of 100 nM to 1 µM is a reasonable starting point for initial experiments. The biochemical IC50 for LDH is approximately 40 nM, while cytotoxicity IC50 values in cancer cell lines like MIA PaCa-2 have been reported to be around 347 nM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and dissolve this compound?
This compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Due to its high lipophilicity, ensuring complete dissolution in DMSO is crucial before further dilution in cell culture media.[4] When preparing working concentrations, it is important to minimize the final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines.
Q4: How can I confirm that this compound is inhibiting LDH in my cells?
To confirm the on-target activity of this compound, you can perform a cellular lactate dehydrogenase (LDH) activity assay. This assay measures the conversion of lactate to pyruvate by LDH in cell lysates. A decrease in LDH activity in cells treated with this compound compared to vehicle-treated control cells would confirm target engagement. Another approach is to measure the extracellular lactate concentration in the cell culture medium, which is expected to decrease upon LDH inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and pre-wet the tips. To minimize edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. |
| No observable effect of this compound | Suboptimal concentration, insufficient incubation time, or compound instability. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). Optimize the incubation time based on the expected cellular response. Ensure proper storage of the compound and fresh preparation of working solutions. |
| High background signal in the assay | Autofluorescence of the compound or cellular components. | If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. Use phenol red-free media to reduce background fluorescence. |
| Unexpected cytotoxicity at low concentrations | Off-target effects or high sensitivity of the cell line. | Lower the concentration of this compound. If cytotoxicity persists, consider using a structurally different LDH inhibitor to confirm that the observed phenotype is due to on-target inhibition. Perform a detailed cytotoxicity assay to determine the precise IC50 value for your cell line. |
| Compound precipitation in culture media | Poor solubility of this compound at the working concentration. | Ensure the DMSO stock solution is fully dissolved before diluting in media. When diluting, add the compound stock to the media with gentle mixing. Avoid preparing large volumes of diluted compound that will be stored for extended periods. If precipitation persists, consider using a different formulation or solvent system, though this may require extensive validation. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | Lactate Dehydrogenase (LDH) | 40 nM | [5] |
| Biochemical Assay | LDHA/LDHB | 0.04 µM | [4] |
| Cytotoxicity Assay | MIA PaCa-2 (Pancreatic Cancer) | 347 nM | [5] |
| Cytotoxicity Assay | A673 (Ewing's Sarcoma) | Used in vivo | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Lactate Dehydrogenase (LDH) Activity Assay
This protocol measures the intracellular LDH activity to confirm target engagement of this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
LDH assay kit (containing lactate, NAD+, and a colorimetric or fluorometric diaphorase/resazurin system)
-
96-well assay plate
-
Plate reader
Methodology:
-
Cell Lysis:
-
After treating the cells with this compound or vehicle for the desired time, wash the cells with cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the LDH activity.
-
-
LDH Activity Measurement:
-
Add a standardized amount of protein from each lysate to the wells of a 96-well assay plate.
-
Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at room temperature or 37°C for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Normalize the LDH activity to the protein concentration for each sample.
-
Compare the LDH activity in this compound-treated cells to that in vehicle-treated cells.
-
Visualizations
Caption: this compound inhibits LDH, blocking lactate production.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting guide for unexpected results.
References
- 1. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
NCATS-SM1441 Stability in Long-Term Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the lactate dehydrogenase (LDH) inhibitor, NCATS-SM1441, for its effective use in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), with an IC50 of 40 nM.[1] Its primary function is to block the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. By inhibiting LDH, this compound disrupts the metabolic processes in highly glycolytic cells, such as cancer cells, leading to a reduction in lactate production and can inhibit cell proliferation.[1]
Q2: What are the recommended long-term storage conditions for solid this compound?
While specific long-term stability data under various conditions are not extensively published, the general recommendation for solid, powdered forms of this compound is storage at -20°C, protected from light. For precise details, it is always best to consult the Certificate of Analysis provided by the supplier.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, these stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Studies on the stability of various small molecules in DMSO suggest that while many are stable, the presence of water can lead to degradation over time.[2]
Q4: What are the potential signs of this compound degradation?
A decrease in the inhibitory activity of this compound is the primary indicator of degradation. This would manifest as a reduced effect in your experimental system (e.g., a smaller decrease in lactate production or a diminished impact on cell viability). Visually, changes in the color or clarity of stock solutions might also indicate precipitation or degradation, although these are less reliable measures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitory effect in cell-based assays over time. | Degradation of this compound in working solutions or stock solutions. | 1. Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. 2. Perform a quality control check of your stock solution using an in vitro LDH activity assay (see Experimental Protocols). 3. If the stock solution is compromised, prepare a fresh stock from solid compound. |
| Variability between different aliquots of the same stock solution. | Improper storage or handling of aliquots, leading to differential degradation. | 1. Ensure all aliquots are stored consistently at -80°C in tightly sealed vials. 2. Avoid leaving aliquots at room temperature for extended periods during experimental setup. 3. When thawing, bring the aliquot to room temperature slowly and vortex gently before use. |
| Precipitate observed in stock or working solutions. | The solubility limit of this compound may have been exceeded, or the compound may be degrading. This compound has been noted for its high lipophilicity. | 1. Gently warm the solution to 37°C and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the solution and use the supernatant, being aware that the concentration may be lower than intended. 3. Consider preparing a new, less concentrated stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to indirectly assess the stability of your this compound stock solution by measuring its ability to inhibit LDH enzyme activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified LDH enzyme
-
LDH Assay Buffer (e.g., Tris buffer, pH 7.4)
-
Pyruvate (substrate)
-
NADH (cofactor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of LDH, pyruvate, and NADH in LDH Assay Buffer.
-
Serial Dilution of this compound: Perform a serial dilution of your this compound stock solution to create a range of concentrations to be tested. Also include a "no inhibitor" control (DMSO vehicle only).
-
Assay Setup: In a 96-well plate, add the LDH enzyme and the different concentrations of this compound (or vehicle). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add NADH and then pyruvate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound. Compare the inhibitory activity of your stored stock solution to that of a freshly prepared stock solution to determine if there has been a loss of potency.
Data Presentation:
| Storage Condition | Storage Duration | IC50 (nM) | % Activity Remaining (relative to fresh stock) |
| Freshly Prepared Stock | 0 days | 40 | 100% |
| -80°C in DMSO | 3 months | User-determined | User-calculated |
| -80°C in DMSO | 6 months | User-determined | User-calculated |
| -20°C in DMSO | 3 months | User-determined | User-calculated |
| 4°C in culture medium | 24 hours | User-determined | User-calculated |
Visualizations
References
Technical Support Center: NCATS-SM1441 Intravenous Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the intravenous delivery of NCATS-SM1441.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of L-lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] LDH is a critical enzyme in the final step of anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] By inhibiting LDH, this compound disrupts the metabolic plasticity of cancer cells that rely on glycolysis for rapid ATP production, leading to reduced cell growth and proliferation.[1]
Q2: What are the main challenges associated with the intravenous delivery of this compound?
The primary challenge with the intravenous delivery of this compound stems from its physicochemical properties. It is a highly lipophilic (hydrophobic) molecule with a large molecular weight, which leads to poor aqueous solubility.[3] This can result in difficulties in preparing stable and soluble formulations suitable for injection, potentially leading to precipitation of the compound.
Q3: What is the recommended vehicle for intravenous administration of this compound in preclinical models?
In preclinical studies involving mouse xenograft models, this compound has been administered intravenously at a dose of 50 mg/kg in a "standard PBS-based vehicle".[4] The exact composition of this vehicle is not publicly detailed, which can present a challenge. A standard approach for such hydrophobic compounds often involves the use of co-solvents and/or surfactants to improve solubility.
Q4: Are there any known stability issues with this compound formulations?
While specific stability data for this compound formulations is not extensively published, its hydrophobic nature suggests that aqueous formulations may be prone to precipitation over time, especially at higher concentrations or upon changes in temperature or pH. It is crucial to visually inspect the formulation for any particulates before administration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and intravenous administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder | High hydrophobicity of the compound. | - Use a co-solvent such as DMSO or ethanol to first dissolve the powder before adding the aqueous vehicle.- Gentle warming and vortexing can aid in dissolution.- Sonication can also be employed to break up powder aggregates. |
| Precipitation observed in the formulation after preparation | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | - Decrease the final concentration of this compound.- Increase the proportion of co-solvent in the final formulation (ensure the final concentration is well-tolerated by the animal model).- Consider the use of a solubilizing agent or surfactant, such as Tween 80 or Cremophor EL (ensure compatibility and tolerability in the animal model). |
| Cloudiness or precipitation at the injection site | Poor solubility of the compound in physiological fluids upon injection. | - This may indicate that the formulation is not stable in vivo. Re-evaluate the formulation strategy to enhance solubility and stability.- Consider a slower rate of injection to allow for better dilution in the bloodstream. |
| Inconsistent results or lack of efficacy in vivo | Degradation of the compound or poor bioavailability due to formulation issues. | - Prepare fresh formulations for each experiment.- Ensure complete dissolution of the compound before administration.- Verify the stability of your formulation under your experimental conditions (e.g., temperature, light exposure). |
Quantitative Data
| Parameter | Value | Reference |
| IC50 (LDHA/LDHB) | ~40 nM | [5] |
| Molecular Weight | 634.75 g/mol | N/A |
| Molecular Formula | C31H25FN4O4S3 | N/A |
| In Vivo Dose (Mouse Xenograft) | 50 mg/kg (intravenous) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of a PBS-based Formulation of this compound for Intravenous Injection
Disclaimer: This is a general guideline based on standard practices for hydrophobic compounds. The optimal formulation may require further optimization.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal amount of a suitable co-solvent (e.g., 100% DMSO) to the powder. Vortex or sonicate until the powder is completely dissolved. The volume of the co-solvent should be kept to a minimum, typically not exceeding 10% of the final injection volume.
-
Addition of Surfactant (Optional): If using a surfactant to improve solubility and stability, add the required volume of a stock solution (e.g., Tween 80) to the dissolved compound. Mix thoroughly.
-
Addition of Aqueous Vehicle: Slowly add sterile phosphate-buffered saline (PBS) to the dissolved compound mixture while vortexing to reach the final desired concentration. Ensure the PBS is at a physiological pH (around 7.4).
-
Final Formulation: The final formulation should be a clear, particle-free solution. Visually inspect the solution against a dark and light background to ensure there is no precipitation.
-
Administration: Administer the formulation intravenously to the animal model at the desired dose. It is recommended to use the formulation immediately after preparation.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Lactate Measurement Assays with NCATS-SM1441
Welcome to the technical support center for researchers utilizing NCATS-SM1441 in their experimental workflows. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during lactate measurement assays when using this potent lactate dehydrogenase (LDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, first-in-class, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), specifically targeting both LDHA and LDHB isoforms.[1][2][3][4] LDH catalyzes the conversion of pyruvate to lactate, a final step in glycolysis.[1][3] By inhibiting LDH, this compound blocks this conversion, which is a critical metabolic pathway, particularly in cancer cells that exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect).[1][5]
Q2: What is the primary application of this compound in research?
This compound is primarily used to study the effects of pharmacological LDH inhibition in various biological systems, particularly in cancer research.[1][2] It allows researchers to investigate the therapeutic potential of targeting cancer metabolism and to understand the cellular consequences of blocking the pyruvate-to-lactate conversion.[1][2]
Q3: How does this compound affect cellular metabolism?
By inhibiting LDH, this compound is expected to decrease the production and secretion of lactate. This can lead to a decrease in the extracellular acidification rate (ECAR), which is a common readout for glycolysis.[6] However, some studies with other LDH inhibitors have reported a counterintuitive increase in ECAR, suggesting complex metabolic reprogramming may occur.[7] Inhibition of LDH can also force pyruvate into the mitochondria for oxidative phosphorylation, potentially increasing the oxygen consumption rate (OCR).[7][8]
Troubleshooting Guide
Issue 1: Lower-than-expected or no lactate detected in samples treated with this compound.
Possible Cause 1: Effective inhibition of lactate production by this compound.
-
Explanation: The primary function of this compound is to inhibit LDH, thereby reducing lactate production. A low or undetectable lactate level may indicate that the compound is effectively working in your experimental system.
-
Recommendation:
-
Verify the expected outcome of your experiment. A reduction in lactate is the anticipated result of LDH inhibition.
-
Perform a dose-response experiment to see if the reduction in lactate is proportional to the concentration of this compound used.
-
Include positive and negative controls (e.g., untreated cells and cells treated with a known inducer of glycolysis) to validate your assay.
-
Possible Cause 2: Interference of residual this compound with the lactate assay kit.
-
Explanation: Many commercially available lactate assay kits rely on an enzymatic reaction that uses LDH to convert lactate to pyruvate, coupled with a reaction that produces a detectable signal (colorimetric, fluorometric, or bioluminescent). If your sample contains residual this compound, it can inhibit the LDH in the assay reagent, leading to an underestimation of the actual lactate concentration.
-
Recommendation:
-
Sample Dilution: Dilute your samples to a concentration where this compound is below the IC50 for the assay's LDH, while ensuring the lactate concentration remains within the detection range of the kit.
-
Sample Deproteinization: Use a deproteinizing sample preparation method, such as perchloric acid (PCA) precipitation or a 10 kDa molecular weight cut-off (MWCO) spin filter, to remove the inhibitor from the sample before performing the assay.
-
Assay Kit Selection: Consider using a lactate assay that is not based on LDH activity, if available.
-
Issue 2: High variability in lactate measurements between replicate samples.
Possible Cause 1: Inconsistent cell seeding or treatment application.
-
Explanation: Variations in cell number or the concentration of this compound across wells can lead to significant differences in lactate production.
-
Recommendation:
-
Ensure a homogenous cell suspension when seeding plates.
-
Use calibrated pipettes and proper technique to add the inhibitor consistently to each well.
-
Possible Cause 2: Issues with sample collection and handling.
-
Explanation: Lactate levels can change rapidly in biological samples. Delays in processing or improper storage can lead to variability.
-
Recommendation:
-
Process samples immediately after collection.
-
If immediate processing is not possible, store samples at -80°C. Avoid repeated freeze-thaw cycles.
-
For cell culture supernatants, centrifuge to remove any cellular debris before analysis.
-
Issue 3: Unexpected changes in Extracellular Acidification Rate (ECAR).
Possible Cause 1: Complex metabolic reprogramming.
-
Explanation: While LDH inhibition is expected to decrease glycolytic ECAR, cells may adapt by increasing other acid-producing pathways. For example, an increase in CO2 from enhanced mitochondrial respiration can also contribute to ECAR.[6]
-
Recommendation:
-
Correlate ECAR data with direct measurements of lactate.
-
Simultaneously measure the oxygen consumption rate (OCR) to assess the shift towards oxidative phosphorylation.
-
Consider the buffering capacity of your assay medium.
-
Quantitative Data
The following table summarizes the inhibitory potency of this compound in different cellular assays.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | A673 (Ewing's sarcoma) | Lactate Production | 0.438 |
| This compound | MiaPaca-2 (Pancreatic cancer) | Lactate Production | 0.307 |
| This compound | A673 (Ewing's sarcoma) | Cytotoxicity | 0.265 |
| This compound | MiaPaca-2 (Pancreatic cancer) | Cytotoxicity | 0.268 |
| This compound | LDHA (Biochemical) | Enzymatic Inhibition | 0.04 |
| This compound | LDHB (Biochemical) | Enzymatic Inhibition | 0.04 |
Data compiled from publicly available research.[1][2]
Experimental Protocols
Protocol 1: Measurement of Lactate Production in Cell Culture Supernatant
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) and incubate for the desired period (e.g., 24-72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
Sample Preparation (Recommended):
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
To remove potential interference from residual this compound, deproteinize the sample using a 10 kDa MWCO spin filter.
-
-
Lactate Assay:
-
Use a commercial lactate assay kit (e.g., colorimetric, fluorometric, or bioluminescent).
-
Prepare a standard curve using the provided lactate standard.
-
Add prepared samples and standards to a new 96-well plate.
-
Add the assay reagent containing LDH and other necessary components to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
-
Data Analysis: Calculate the lactate concentration in your samples based on the standard curve.
Protocol 2: Assessment of Extracellular Acidification Rate (ECAR)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.
-
Incubation: Allow cells to attach and grow overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffering Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
ECAR Measurement:
-
Place the cell culture plate into the Seahorse XF Analyzer.
-
Measure the baseline ECAR.
-
Inject this compound at the desired concentration and monitor the change in ECAR over time.
-
Optionally, inject other metabolic modulators (e.g., glucose, oligomycin, 2-DG) to determine glycolytic capacity and reserve.
-
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine changes in glycolysis and other metabolic parameters.
Visualizations
Caption: Mechanism of action of this compound on the glycolytic pathway.
Caption: Recommended workflow for lactate measurement with this compound.
Caption: Troubleshooting logic for low lactate measurements.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 5. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Observation on Enhanced Extracellular Acidification and Lactate Production Induced by Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to NCATS-SM1441
Welcome to the technical support center for NCATS-SM1441. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming challenges related to drug resistance.
Initial Clarification on Mechanism of Action: It is important to note that this compound is a potent, first-in-class inhibitor of lactate dehydrogenase (LDH) , targeting the glycolytic pathway in cancer cells[1][2][3][4][5]. It does not induce ferroptosis. This guide is therefore focused on resistance mechanisms related to the inhibition of glycolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyrazole-based small molecule that inhibits the activity of both lactate dehydrogenase A (LDHA) and LDHB isoforms, with an IC50 of approximately 40 nM[5][6]. LDH catalyzes the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis[3][4]. By inhibiting LDH, this compound disrupts the metabolic plasticity of cancer cells that rely on the Warburg effect (aerobic glycolysis), leading to reduced proliferation[1][5].
Q2: What are the common molecular mechanisms that drive resistance to LDH inhibitors like this compound?
A2: Resistance to LDH inhibitors can emerge through several adaptive strategies employed by cancer cells:
-
Metabolic Reprogramming: Cells may shift their energy production from glycolysis to other pathways, most commonly an increased reliance on mitochondrial oxidative phosphorylation (OXPHOS).
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Target Modification: Although less common for non-covalent inhibitors, mutations in the LDHA or LDHB genes could alter the drug binding site, reducing the inhibitor's efficacy.
-
Increased Lactate Import/Export: Upregulation of monocarboxylate transporters (MCTs), such as MCT1 and MCT4, can alter the intracellular lactate and pyruvate balance, potentially mitigating the effect of LDH inhibition.
Q3: What therapeutic strategies can be used to overcome resistance to this compound?
A3: Overcoming resistance often involves a combination therapy approach. Targeting the cell's adaptive metabolic pathways is a primary strategy. For instance, combining this compound with an inhibitor of oxidative phosphorylation (e.g., metformin, a complex I inhibitor) can create a synthetic lethal scenario, where the cell's two main energy production routes are simultaneously blocked. Targeting drug efflux pumps or other nodes in the metabolic network are also viable strategies.
Troubleshooting Guide
Problem 1: Cancer cells show increasing IC50 values to this compound over time.
-
Possible Cause: Development of a resistant population through metabolic reprogramming.
-
Troubleshooting Steps:
-
Generate a Resistant Cell Line: Culture the cells in the presence of gradually increasing concentrations of this compound over several weeks or months to select for a stable resistant population.
-
Assess Metabolic Phenotype: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of OXPHOS, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. Compare the metabolic profiles of the parental (sensitive) and the resistant cell lines. An increase in the basal OCR/ECAR ratio in resistant cells is a strong indicator of a shift towards OXPHOS.
-
Analyze Protein Expression: Use Western blotting to check for changes in the expression levels of key metabolic proteins, including LDHA, LDHB, and subunits of the mitochondrial electron transport chain (ETC).
-
Test Combination Therapy: Based on the metabolic phenotype, test the efficacy of combining this compound with an OXPHOS inhibitor.
-
Problem 2: No significant change in cell viability is observed after this compound treatment in a new cell line.
-
Possible Cause: The cell line may have an intrinsically low reliance on glycolysis for energy production.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Measure the intracellular and extracellular lactate levels after treatment. A significant reduction in lactate production confirms that the drug is inhibiting LDH activity. If lactate levels are unchanged, there may be a cell permeability issue.
-
Characterize Basal Metabolism: Determine the basal OCR/ECAR ratio. Cell lines with a high basal OCR/ECAR ratio are more reliant on OXPHOS and are thus less likely to be sensitive to a glycolysis inhibitor.
-
Review Literature: Check published data for the metabolic profile of the specific cancer cell line being used.
-
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a parental, this compound-sensitive cell line (Par) with its derived resistant counterpart (Res).
Table 1: Drug Sensitivity and Lactate Production
| Cell Line | This compound IC50 (nM) | Basal Extracellular Lactate (mM) | Lactate after 24h Treatment (mM) |
|---|---|---|---|
| Parental (Par) | 50 | 15.2 ± 1.1 | 4.5 ± 0.5 |
| Resistant (Res) | 1250 | 14.8 ± 1.3 | 11.2 ± 0.9 |
Table 2: Metabolic Phenotype Analysis (Seahorse XF Data)
| Cell Line | Basal OCR (pmol/min) | Basal ECAR (mpH/min) | Basal OCR/ECAR Ratio |
|---|---|---|---|
| Parental (Par) | 85 ± 7 | 100 ± 9 | 0.85 |
| Resistant (Res) | 155 ± 12 | 75 ± 8 | 2.07 |
Visualizations and Workflows
Signaling Pathway
Caption: this compound inhibits LDH, blocking lactate production. Resistance can arise via a metabolic shift to OXPHOS.
Experimental Workflow
Caption: Workflow for generating and characterizing this compound resistant cancer cell lines.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results with this compound.
Detailed Experimental Protocols
Protocol 1: Seahorse XF Extracellular Flux Assay
This protocol measures the two major energy-producing pathways in cells—mitochondrial respiration (OCR) and glycolysis (ECAR)—in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)
-
Seahorse XF Cell Culture Microplates
-
Calibrant solution
-
XF Base Medium (supplemented with L-glutamine, glucose, and sodium pyruvate as required)
-
Parental and this compound-resistant cells
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed parental and resistant cells into a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Medium Preparation: Warm XF Base Medium to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture plate from the incubator. Wash cells twice with the prepared XF Base Medium. Add the final volume of XF Base Medium to each well. Place the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the compounds for the mitochondrial stress test (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Run Assay: Load the cartridge and cell plate into the Seahorse XF Analyzer. Run the pre-programmed protocol to measure baseline OCR and ECAR, followed by sequential injections of the stressor compounds.
-
Data Analysis: After the run, normalize the data to cell number (e.g., using a CyQUANT assay). Calculate basal OCR, basal ECAR, and the OCR/ECAR ratio for both parental and resistant cells.
Protocol 2: Extracellular Lactate Assay
This protocol quantifies the amount of lactate produced by cells and secreted into the culture medium.
Materials:
-
Colorimetric or fluorometric lactate assay kit (e.g., from Cayman Chemical, Abcam, or MilliporeSigma)
-
Parental and resistant cells
-
This compound
-
96-well clear-bottom plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a known density and allow them to adhere overnight.
-
Treatment: Treat the cells with vehicle control or a specified concentration of this compound. Include a "no cell" media-only control for background subtraction. Incubate for the desired time period (e.g., 24 hours).
-
Sample Collection: Carefully collect a small aliquot (e.g., 10-20 µL) of the culture medium from each well without disturbing the cells.
-
Assay Execution: Perform the lactate assay on the collected media samples according to the manufacturer's protocol. This typically involves adding a reaction mix containing lactate dehydrogenase and a probe, incubating, and then measuring the absorbance or fluorescence.
-
Standard Curve: Generate a standard curve using the provided lactate standards.
-
Data Analysis: Calculate the concentration of lactate in each sample by interpolating from the standard curve. Normalize the lactate concentration to the cell number or protein content in the corresponding wells to determine the lactate production rate. Compare the rates between parental and resistant cells, with and without treatment.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Pyrazole-Based LDH Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of pyrazole-based lactate dehydrogenase (LDH) inhibitors with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of my pyrazole-based LDH inhibitor?
A1: Poor oral bioavailability is a significant hurdle in drug development and typically stems from a combination of factors related to the compound's physicochemical properties and its interaction with the biological environment.[1][2] The most common reasons include:
-
Low Aqueous Solubility: Many pyrazole derivatives are hydrophobic and do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[2][3] For a drug to be absorbed, it must first be in solution.[4]
-
Poor Membrane Permeability: The compound may not efficiently pass through the intestinal epithelial cell layer to reach the systemic circulation.[1][5] This can be due to unfavorable physicochemical properties such as high molecular weight, excessive hydrogen bonding capacity, or low lipophilicity.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation.[2][6] This significantly reduces the amount of active drug.
-
Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp), which are present on the surface of intestinal cells.[5][7]
Q2: My compound is precipitating in my aqueous assay buffer. How can I improve its solubility for in vitro testing?
A2: Solubility issues are common with pyrazole derivatives.[3] Here are several strategies to address this:
-
pH Adjustment: If your pyrazole compound has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[8] For a weakly acidic compound, increasing the pH above its pKa will enhance solubility, while for a weakly basic compound, decreasing the pH below its pKa will have the same effect.[3][8]
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent, such as DMSO or ethanol, into the final assay buffer can help maintain the compound's solubility.[8] It is crucial to keep the final concentration low (ideally ≤1% DMSO) to avoid artifacts in biological assays.[3]
-
Formulation Strategies: For more complex situations, consider using solubilization technologies. Cyclodextrins, which are cyclic oligosaccharides, can encapsulate hydrophobic molecules like pyrazole derivatives to form a more soluble inclusion complex.[8][9] Another approach is creating a solid dispersion, where the drug is dispersed within a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[6][10]
Q3: My inhibitor shows good aqueous solubility but still has poor bioavailability. What other factors should I investigate?
A3: If solubility is not the limiting factor, the issue likely lies with poor permeability or extensive metabolism.[1]
-
Assess Permeability: The next step is to evaluate the compound's ability to cross the intestinal barrier. In vitro permeability assays, such as the Caco-2 or PAMPA models, are essential for this purpose.[6][7]
-
Investigate Efflux: A bidirectional Caco-2 assay can determine if your compound is a substrate for efflux transporters like P-gp.[7][11] A high efflux ratio (typically ≥2) suggests that active transport out of the cell is limiting its absorption.[11]
-
Evaluate Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes. Rapid degradation in these systems suggests that the compound is susceptible to extensive first-pass metabolism, which would reduce its oral bioavailability.[12]
Q4: What are the key differences between the Caco-2, MDCK, and PAMPA in vitro permeability assays?
A4: These assays are used to predict a drug's intestinal absorption but provide different types of information.[5][13]
-
Caco-2 Assay: This is the gold standard, using human colorectal adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium.[11][14] It can assess both passive diffusion and active transport, including the effects of efflux pumps like P-gp.[7]
-
MDCK Assay: This assay uses Madin-Darby Canine Kidney cells. While not of intestinal origin, they form tight monolayers and are often engineered to overexpress specific transporters (like P-gp or BCRP) to study drug efflux.[7][13]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.[5][6] It exclusively measures passive permeability and is a higher-throughput, lower-cost alternative for early screening.[13]
Q5: What structural modifications can be made to a pyrazole-based inhibitor to improve its pharmacokinetic properties?
A5: A lead optimization campaign for pyrazole-based LDH inhibitors successfully improved bioavailability through systematic structural modifications.[15] Key strategies include:
-
Increasing Lipophilicity: Introducing more lipophilic (fat-soluble) groups can lead to better permeability and absorption.[15] In one study, adding groups like 5-methyl thienyl or cyclopentyl significantly improved the bioavailability of pyrazole-based LDH inhibitors.[15]
-
Blocking Metabolic Hotspots: If metabolic instability is an issue, metabolite identification studies can pinpoint the parts of the molecule that are most susceptible to metabolism.[12] Modifying these "hotspots," for example by adding fluorine atoms, can block metabolic pathways and improve stability.
-
Salt Formation: For compounds with acidic or basic centers, forming a salt can dramatically improve solubility and dissolution rate without altering the core structure.[8][10]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo.[10] This strategy can be used to temporarily mask features that limit bioavailability, such as poor solubility or permeability.[10]
Troubleshooting Guides
| Issue Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Compound precipitates from solution during in vitro assay setup. | 1. Low intrinsic aqueous solubility. 2. Compound is less soluble at the assay buffer's pH. 3. "Fall-out" from a concentrated DMSO stock solution. | 1. Decrease Final Concentration: Test if the compound remains soluble at a lower concentration. 2. Adjust Buffer pH: Determine the compound's pKa and adjust the buffer pH to a range where it is more soluble.[3] 3. Optimize Co-solvent Use: Lower the percentage of DMSO in the final buffer (aim for ≤1%). Use a serial dilution method in the assay buffer instead of a single large dilution from the stock.[3] |
| Low and inconsistent results in animal oral pharmacokinetic (PK) studies. | 1. Poor aqueous solubility leading to erratic dissolution in the GI tract. 2. Low permeability across the intestinal wall. 3. Extensive first-pass metabolism in the gut wall or liver. | 1. Improve Formulation: Use a formulation strategy to enhance solubility and dissolution. Options include creating a solid dispersion with a hydrophilic carrier (e.g., PEG, PVP) or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6] 2. Assess Permeability: Conduct a Caco-2 assay to measure permeability and determine if efflux is a problem.[6] 3. Check Metabolic Stability: Use an in vitro liver microsomal stability assay to quantify the rate of metabolism. |
| High efflux ratio (B-A / A-B ≥ 2) observed in bidirectional Caco-2 assay. | The compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). | 1. Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms the interaction. 2. Structural Modification: Attempt to modify the compound to reduce its affinity for the transporter. This is a common goal in medicinal chemistry lead optimization. 3. Consider Co-dosing: In some cases, co-dosing with a P-gp inhibitor can be explored, though this adds complexity to the development path. |
Data Presentation
Table 1: Common Strategies to Improve Oral Bioavailability
| Strategy | Mechanism | Primary Challenge Addressed | Key Considerations |
| Micronization | Increases surface area by reducing particle size.[4] | Poor Dissolution | Does not increase equilibrium solubility.[4] |
| Salt Formation | Increases ionization of acidic or basic compounds.[10] | Poor Solubility | Requires an ionizable functional group on the molecule.[8] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier matrix.[8] | Poor Solubility/Dissolution | The drug can exist in a higher-energy amorphous state.[8] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic shell.[8] | Poor Solubility | The size of the drug molecule must fit within the cyclodextrin cavity. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants, forming an emulsion in the GI tract.[6] | Poor Solubility | Can also mitigate first-pass metabolism by promoting lymphatic absorption.[6] |
| Prodrug Synthesis | Covalently modifies the drug to a more soluble/permeable form.[10] | Poor Solubility/Permeability | Requires efficient conversion back to the active drug in vivo.[10] |
Table 2: Comparison of In Vitro Permeability Models
| Assay Type | Principle | Information Provided | Throughput |
| PAMPA | Passive diffusion across an artificial lipid membrane.[6] | Passive transcellular permeability.[6] | High |
| Caco-2 Cells | Transport across a monolayer of human intestinal cells.[11] | Passive permeability, active transport, and efflux.[7][11] | Low to Medium |
| MDCK Cells | Transport across a monolayer of canine kidney cells, often transfected with specific transporters.[13] | Primarily used to study interactions with specific efflux or uptake transporters.[7] | Medium |
Table 3: Key Pharmacokinetic Parameters for Bioavailability Assessment
| Parameter | Definition | Significance |
| Cmax | The maximum observed concentration of the drug in plasma.[16] | Indicates the rate and extent of absorption. |
| Tmax | The time at which Cmax is reached.[16] | Indicates the rate of drug absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time, representing the total amount of drug that reaches systemic circulation.[16] | A key measure of the extent of absorption. |
| F% (Absolute Bioavailability) | The fraction of the administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * 100.[16] | The definitive measure of oral bioavailability. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a general framework for assessing a compound's permeability and potential for active efflux.
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® plates) and grown for 21-25 days to allow for differentiation into a polarized monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Setup:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical to basolateral (A-B) transport , the test compound is added to the apical (upper) chamber, and the basolateral (lower) chamber contains a fresh transport buffer.[11]
-
For basolateral to apical (B-A) transport , the test compound is added to the basolateral chamber, and the apical chamber contains a fresh buffer.[11]
-
-
Incubation and Sampling: The plates are incubated (e.g., at 37°C with gentle shaking). Samples are collected from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes). The donor chamber is also sampled at the beginning and end of the experiment.
-
Sample Analysis: The concentration of the compound in all samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the filter, and C0 is the initial concentration.
-
The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B).[11] An ER ≥ 2 suggests the compound is subject to active efflux.[11]
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rodents
This protocol outlines the key steps for determining the oral bioavailability of a test compound in a preclinical model.
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.[6][15] Animals are acclimatized and fasted overnight before dosing.[6]
-
Dosing Groups:
-
Oral (PO) Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% HPMC, 20% Solutol) and administered via oral gavage at a specific dose.[15]
-
Intravenous (IV) Group: The compound is formulated in a vehicle suitable for injection and administered, typically via the tail vein, to a separate group of animals. This group serves as the reference to determine absolute bioavailability.[15]
-
-
Blood Sampling: Blood samples (e.g., ~50-100 µL) are collected into anticoagulant-treated tubes at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[17]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then transferred to new tubes and stored frozen (e.g., at -80°C) until analysis.[6]
-
Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.[6][16]
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from the oral group to that of the IV group.[16]
Mandatory Visualizations
Caption: LDH signaling pathway in cancer metabolism.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. nuvisan.com [nuvisan.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: NCATS-SM1441 In Vivo Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of NCATS-SM1441 for in vivo use. This compound is a potent, pyrazole-based inhibitor of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism.[1][2] Due to its desirable attributes for studying LDH inhibition in vivo, this guide addresses common challenges associated with its formulation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: this compound is a lipophilic molecule with a relatively large molecular weight, which can lead to poor aqueous solubility.[2] The primary challenges are dissolving the compound at a concentration suitable for dosing and ensuring the formulation is stable and well-tolerated when administered, particularly for intravenous (IV) routes, to avoid issues like precipitation in the bloodstream and vehicle-related toxicity.[3]
Q2: What type of formulation is recommended for intravenous (IV) administration of this compound?
A2: For poorly soluble compounds like this compound, a co-solvent-based formulation is a common starting point for IV administration in preclinical studies.[3][4] A typical approach involves using a combination of a strong organic solvent, such as dimethyl sulfoxide (DMSO), and other less toxic, water-miscible co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol (PG), often with a surfactant like Tween® 80 or Cremophor® EL to improve solubility and stability upon dilution in aqueous media.[4][5] The final formulation is typically diluted in a physiologically compatible vehicle like saline or 5% dextrose in water (D5W) just prior to administration.[4][5]
Q3: Can I administer this compound via other routes, such as oral gavage?
A3: While intravenous administration is common for determining pharmacokinetic parameters, oral administration might be desired for efficacy studies.[6][7] However, the poor solubility of this compound will likely result in low oral bioavailability.[3] Formulations for oral delivery may require more advanced strategies such as suspensions, emulsions, or solid dispersions to enhance absorption.[3] It is crucial to perform pharmacokinetic studies to determine the oral bioavailability of your chosen formulation.
Q4: How can I assess the stability of my this compound formulation?
A4: A simple visual inspection is the first step. After preparing the formulation and diluting it to the final concentration, observe it for any signs of precipitation (cloudiness, particles) over a period relevant to your experimental timeline. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of this compound in the solution over time, ensuring it remains in the soluble fraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer (e.g., saline) | The compound is "crashing out" of the organic solvent when introduced to the aqueous environment. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Increase the proportion of co-solvents (e.g., PEG400) in the initial concentrate. 2. Incorporate a surfactant (e.g., Tween® 80) into the formulation to create micelles that can encapsulate the drug.[3] 3. Prepare the final dilution just before injection to minimize the time the compound has to precipitate. 4. Warm the vehicle slightly (e.g., to 37°C), but be cautious about the compound's stability at higher temperatures. |
| Animal shows signs of distress or toxicity after injection (e.g., lethargy, irritation) | The formulation vehicle itself may be causing toxicity. High concentrations of DMSO or certain surfactants can be toxic.[4] | 1. Reduce the percentage of DMSO in the final injected volume to the lowest possible level (ideally ≤10%).[4] 2. Consider alternative, less toxic co-solvents like PEG400, propylene glycol, or Solutol® HS 15. 3. Decrease the injection speed to allow for slower dilution of the vehicle in the bloodstream. 4. Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 5-9).[7] |
| Inconsistent results between experiments | This could be due to variability in formulation preparation, leading to different effective concentrations of the soluble drug being administered. | 1. Standardize the formulation protocol meticulously, including the order of solvent addition, mixing times, and temperatures. 2. Prepare a fresh formulation for each experiment. 3. After preparation, centrifuge the final diluted formulation and use the supernatant for injection to ensure no undissolved particles are administered. |
| Difficulty dissolving the compound in the initial solvent | The chosen solvent system may not be strong enough for the desired concentration. | 1. Gently warm the solvent while mixing. 2. Use a sonicator to aid in dissolution. 3. Increase the proportion of the primary organic solvent (e.g., DMSO), but be mindful of the final concentration that will be administered to the animal.[4] |
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₅FN₄O₄S₃ | [Primary Literature] |
| Molecular Weight | 632.75 g/mol | [Primary Literature] |
| Mechanism of Action | Inhibitor of Lactate Dehydrogenase (LDH) | [1] |
| IC₅₀ (LDHA/B) | ~0.04 µM | [2] |
Note: Specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution are detailed in the primary literature and may vary depending on the animal model and formulation used.
Experimental Protocols
Disclaimer: The specific in vivo formulation for this compound is detailed in J Med Chem. 2020, 63(19), 10984–11011. As access to the full text of this article can be limited, the following is a general protocol for preparing a co-solvent-based formulation for a poorly soluble compound for intravenous administration in mice. This protocol should be optimized for this compound in your specific experimental setting.
Objective: To prepare a 5 mg/mL stock solution of this compound in a vehicle suitable for IV injection in mice, with a final injection volume of 100 µL for a 10 mg/kg dose in a 20g mouse.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, low-volume vials and syringes
Protocol:
-
Prepare the Vehicle Concentrate:
-
In a sterile vial, combine the formulation vehicles. A common starting ratio is 10% DMSO, 40% PEG400, and 50% sterile saline. For a more challenging compound, you might start with a vehicle of 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
Add the DMSO to the powder and vortex or sonicate until the compound is fully dissolved. This creates a primary stock.
-
Add the PEG400 to the DMSO solution and mix thoroughly.
-
If using a surfactant, add the Tween® 80 and mix.
-
-
Final Dilution:
-
Slowly add the sterile saline to the organic solvent mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
-
Administration:
-
Administer the formulation to the animal immediately after preparation.
-
The final concentration of DMSO in the injected volume should be kept as low as possible.[4]
-
Visualizations
Caption: LDH signaling pathway in cancer metabolism and its inhibition by this compound.
Caption: Experimental workflow for preparing an this compound IV formulation.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Ac" by Ganesha Rai, Daniel J. Urban et al. [digitalrepository.unm.edu]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with NCATS-SM1441
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NCATS-SM1441, a potent inhibitor of Lactate Dehydrogenase (LDH) A and B.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing reduced sensitivity or have developed resistance to this compound over time. What are the possible reasons and how can I investigate this?
A1: Reduced sensitivity or acquired resistance to LDH inhibitors like this compound is a potential issue. Here are the likely causes and troubleshooting steps:
-
Upregulation of LDH Isoforms: Cells may compensate for LDH inhibition by upregulating the expression of LDH isoforms, particularly LDHB.[1][2]
-
Troubleshooting:
-
Western Blot Analysis: Perform a western blot to assess the protein levels of LDHA and LDHB in your resistant cells compared to the parental, sensitive cells. An increase in LDHB expression is a known resistance mechanism.[1][2]
-
qRT-PCR: Analyze the mRNA levels of LDHA and LDHB to determine if the upregulation is occurring at the transcriptional level.
-
-
-
Compound-Specific Mutations: While less common, mutations in the drug's binding site on LDH could confer resistance.[1][2]
-
Troubleshooting:
-
Sanger Sequencing: Sequence the coding regions of LDHA and LDHB in resistant clones to identify any potential mutations.
-
-
-
Metabolic Reprogramming: Cancer cells can exhibit metabolic plasticity and may shift their metabolic pathways to bypass the need for high levels of lactate production.
-
Troubleshooting:
-
Metabolomics Analysis: Perform metabolomics profiling to identify changes in key metabolic pathways between sensitive and resistant cells.
-
Glycolysis Stress Test: A glycolysis stress test can reveal alterations in the glycolytic capacity of resistant cells.
-
-
Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the contributing factors?
A2: Inconsistent cell viability results can stem from several factors related to the compound, the assay itself, or the cell culture conditions.
-
Compound Solubility and Stability: this compound has been noted to have undesirable physicochemical properties, including high lipophilicity.[3] This can lead to issues with solubility and stability in culture media.
-
Troubleshooting:
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle control to account for any solvent effects.
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in the media for any signs of precipitation.
-
-
-
Assay-Specific Interferences: The type of viability assay used can influence the results.
-
Troubleshooting:
-
Metabolic-Based Assays (e.g., MTT, MTS): LDH inhibition directly impacts cellular metabolism. This can interfere with assays that rely on metabolic activity as a readout for viability. Consider using an alternative assay.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Since glycolysis is a major source of ATP, inhibition of LDH can affect ATP levels, potentially confounding the results of ATP-based viability assays.
-
Alternative Assays: Consider using viability assays based on different principles, such as measuring cell membrane integrity (e.g., trypan blue exclusion, LDH release assays - note the irony, but it measures extracellular LDH), or DNA content (e.g., CyQUANT®). A real-time live-cell imaging system can also provide valuable kinetic data on cell death.
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Cell Density: Ensure that cells are seeded at a consistent density across all wells and that they are in the logarithmic growth phase at the time of treatment.
-
Media Components: Variations in media components, such as glucose and glutamine concentrations, can affect cellular metabolism and the response to LDH inhibition. Maintain consistent media formulations.
-
-
Q3: I am not observing the expected decrease in lactate production after treating my cells with this compound. What could be wrong?
A3: If you are not seeing a decrease in lactate production, consider the following possibilities:
-
Insufficient Compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to achieve significant LDH inhibition.
-
Troubleshooting:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. Also, conduct a time-course experiment to identify the optimal treatment duration.
-
-
-
High Cellular LDH Levels: Cancer cells can have very high intracellular concentrations of LDH, which may require higher concentrations of the inhibitor for effective target engagement.[1][4]
-
Troubleshooting:
-
Increase Concentration: Based on your dose-response experiment, you may need to use a higher concentration of this compound.
-
-
-
Lactate Assay Issues:
-
Troubleshooting:
-
Assay Validation: Ensure that your lactate detection assay is sensitive and linear in the expected range of lactate concentrations. Run a standard curve with each experiment.
-
Sample Handling: Properly collect and process your samples (cell culture supernatant or cell lysates) to avoid degradation of lactate.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 vs. LDHA | 0.04 µM | [5] |
| IC50 vs. LDHB | 0.04 µM | [5] |
Experimental Protocols
1. Glycolysis Stress Test
This protocol is adapted for use with extracellular flux analyzers to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
This compound
-
Extracellular flux analyzer and associated plates and cartridges
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
-
Glucose solution (e.g., 10 mM)
-
Oligomycin solution (e.g., 1 µM)
-
2-Deoxyglucose (2-DG) solution (e.g., 50 mM)
Procedure:
-
Cell Seeding: Seed cells in the microplate of the extracellular flux analyzer and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the culture medium with assay medium containing either vehicle or the desired concentration of this compound. Incubate for the desired treatment time.
-
Assay Setup: During the treatment incubation, hydrate the sensor cartridge and load the injection ports with glucose, oligomycin, and 2-DG.
-
ECAR Measurement: Place the cell plate in the extracellular flux analyzer and initiate the assay. The instrument will measure the basal ECAR and then sequentially inject the compounds to determine:
-
Glycolysis: After glucose injection.
-
Glycolytic Capacity: After oligomycin injection (which inhibits mitochondrial ATP production, forcing cells to rely on glycolysis).
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Non-glycolytic Acidification: After 2-DG injection (a glucose analog that inhibits glycolysis).
-
2. Lactate Production Assay
This protocol describes a colorimetric method to measure lactate concentration in cell culture supernatant.
Materials:
-
This compound
-
Cell culture plates
-
Lactate assay kit (commercially available kits typically contain lactate dehydrogenase, NAD+, and a colorimetric probe)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Assay Reaction:
-
Prepare a standard curve using the lactate standard provided in the kit.
-
Add the reaction mix from the assay kit to the standards and the collected supernatant samples in a new plate. .
-
Incubate the plate according to the kit's instructions to allow for the enzymatic reaction and color development.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the lactate concentration in your samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting lactate production.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Forward Genetic Screens Identify Mechanisms of Resistance to Small-Molecule Lactate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Prize Competitions | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 5. Glycolysis Stress Test for Monocyte Glycolytic Function [protocols.io]
Validation & Comparative
A Comparative Guide to Lactate Dehydrogenase Inhibitors: NCATS-SM1441 vs. GSK2837808A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent lactate dehydrogenase (LDH) inhibitors, NCATS-SM1441 and GSK2837808A. The information presented is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in cancer metabolism.
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a crucial role in maintaining the NAD+ pool necessary for sustained glycolytic flux. Inhibition of LDH is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This guide focuses on two potent LDH inhibitors: this compound, a pyrazole-based compound developed by the National Center for Advancing Translational Sciences (NCATS), and GSK2837808A, a quinoline 3-sulfonamide developed by GlaxoSmithKline.
Data Presentation
Table 1: In Vitro Efficacy - Biochemical Potency
| Compound | Target | IC50 (nM) | Notes |
| This compound | LDH | 40[1] | Pyrazole-based inhibitor. |
| GSK2837808A | hLDHA | 2.6[2][3] | Quinoline 3-sulfonamide inhibitor. |
| hLDHB | 43[2][3] | Shows selectivity for LDHA over LDHB. |
Table 2: In Vitro Efficacy - Cellular Activity
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | MiaPaCa-2 (Pancreatic) | Lactate Output | Sub-micromolar | [1] |
| A673 (Ewing's Sarcoma) | Lactate Output | Sub-micromolar | [1] | |
| GSK2837808A | Snu398 (Hepatocellular) | Lactate Production | 400 nM | [4] |
| HepG2 (Hepatocellular) | Lactate Production | 588 nM | [4] | |
| Various (30 cancer cell lines) | Lactate Production | 400 nM to >30 µM | [2] |
Table 3: In Vivo Efficacy
| Compound | Tumor Model | Dosing | Key Findings | Reference |
| This compound | MiaPaCa-2 (Pancreatic) Xenograft | 50 mg/kg, IV (every other day for 3 doses) | Significantly decreased tumor growth and the lactate to pyruvate ratio in tumors. | [5] |
| GSK2837808A | Orthotopic Pancreatic Cancer (KPC and CAF cells) | 6 mg/kg/day | Decreased tumor weight and volume; increased apoptosis. | [3] |
Mechanism of Action and Signaling Pathways
Both this compound and GSK2837808A function by inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition leads to a cascade of downstream effects within cancer cells.
By blocking the conversion of pyruvate to lactate, these inhibitors disrupt the regeneration of NAD+ from NADH. The resulting increase in the NADH/NAD+ ratio can inhibit upstream glycolytic enzymes and lead to a reduction in overall glycolytic flux. This metabolic reprogramming forces cancer cells to rely more on mitochondrial respiration, which can increase the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
Inhibition of LDH has been shown to affect several signaling pathways. The accumulation of pyruvate can lead to its entry into the tricarboxylic acid (TCA) cycle, enhancing oxidative phosphorylation. However, the disruption of the redox balance and the decrease in ATP production from glycolysis can activate stress-response pathways, such as the JNK signaling pathway, which can contribute to apoptosis. Furthermore, some studies suggest a link between LDH inhibition and the modulation of the PI3K/AKT signaling pathway.
Caption: LDH Inhibition Pathway.
Experimental Protocols
LDH Enzyme Activity Assay
This protocol provides a general method for determining the inhibitory activity of compounds against purified LDH enzyme.
Materials:
-
Purified human LDHA or LDHB enzyme
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 7.4)
-
NADH
-
Sodium Pyruvate
-
Test compounds (this compound or GSK2837808A)
-
96-well or 384-well plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, purified LDH enzyme, and the test compound dilutions.
-
Initiate the reaction by adding a solution of NADH and sodium pyruvate.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
Cellular Lactate Production Assay
This assay measures the effect of LDH inhibitors on lactate secretion from cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, A673, Snu398)
-
Cell culture medium and supplements
-
Test compounds
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number, which can be determined using a parallel cell viability assay.
-
Calculate the EC50 value for lactate production inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of LDH inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Caption: General Experimental Workflow.
Conclusion
Both this compound and GSK2837808A are potent inhibitors of lactate dehydrogenase with demonstrated efficacy in both in vitro and in vivo models of cancer. GSK2837808A exhibits high biochemical potency, particularly against LDHA, and has been characterized across a broad range of cancer cell lines. This compound, developed through a lead optimization campaign, shows promise with its improved cellular and pharmacokinetic properties, leading to significant in vivo target engagement and tumor growth inhibition.
The choice between these two compounds will depend on the specific research question and experimental model. For studies requiring a highly potent and well-characterized LDHA inhibitor for in vitro screening, GSK2837808A is an excellent choice. For in vivo studies, particularly those requiring a compound with demonstrated target engagement and efficacy in xenograft models, this compound represents a strong candidate. Researchers are encouraged to consult the primary literature for detailed experimental conditions and results when planning their studies.
References
A Head-to-Head In Vivo Comparison: NCATS-SM1441 vs. FX-11 in Cancer Models
For researchers and drug development professionals, the landscape of metabolic inhibitors in oncology is rapidly evolving. Among the promising targets is lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This guide provides an in-depth, objective comparison of two notable LDH inhibitors, NCATS-SM1441 and FX-11, focusing on their in vivo performance, supported by experimental data.
At a Glance: Key Differences and Mechanisms of Action
This compound and FX-11 are both potent inhibitors of LDH, but they exhibit key differences in their specificity and potency. This compound is a pan-LDH inhibitor, targeting both LDHA and LDHB isoforms with high potency (IC50 = 40 nM). In contrast, FX-11 is a selective inhibitor of LDHA with a Ki of 8 µM. This difference in selectivity may influence their therapeutic window and potential side effects.
The primary mechanism of action for both compounds involves the inhibition of LDH, which catalyzes the conversion of pyruvate to lactate. By blocking this step, these inhibitors disrupt the glycolytic pathway, leading to a reduction in ATP production and the induction of oxidative stress, ultimately resulting in cancer cell death.
In Vivo Efficacy: A Comparative Analysis
Pancreatic Cancer Xenograft Models
Both compounds have been evaluated in challenging pancreatic cancer patient-derived xenograft (PDX) models, which are known to closely mimic human tumors.
FX-11 has demonstrated significant tumor growth inhibition in pancreatic cancer PDX models. In one study, intraperitoneal (IP) administration of FX-11 at a dose of 2.2 mg/kg for four weeks resulted in a significant delay in tumor progression in models with mutant TP53.
While This compound has also been tested in human pancreatic cancer xenografts, specific quantitative data on tumor growth inhibition at defined doses are not as widely published. Its development was focused on optimizing pharmacokinetic properties for in vivo studies, suggesting its potential for effective tumor targeting.
Other Cancer Models
FX-11 has also shown notable efficacy in a lymphoma xenograft model using P493 cells. Daily intraperitoneal injections of 42 µ g/mouse led to a remarkable inhibition of tumor growth.
This compound has been evaluated in Ewing's sarcoma xenograft models. Although detailed quantitative efficacy data from these studies are not fully available in the provided search results, its development as a lead compound with robust in vivo LDH inhibition suggests promising anti-tumor activity.
Quantitative In Vivo Data Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data for both compounds.
| Compound | Cancer Model | Cell Line/PDX Model | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) |
| FX-11 | Pancreatic Cancer | Patient-Derived Xenografts (e.g., JH015, P253) | 2.2 mg/kg | Intraperitoneal (IP) | 4 weeks | Significant delay in tumor progression |
| FX-11 | Lymphoma | P493 | 42 µ g/mouse | Intraperitoneal (IP) | 10-14 days | Remarkable inhibition of tumor growth |
| This compound | Ewing's Sarcoma | A673 | Data not available | Data not available | Data not available | Data not available in provided results |
| This compound | Pancreatic Cancer | Patient-Derived Xenografts | Data not available | Data not available | Data not available | Data not available in provided results |
Pharmacokinetic Profiles
A crucial aspect of in vivo performance is the pharmacokinetic profile of a compound.
This compound was specifically designed for improved in vivo pharmacokinetic properties. In a study with CD-1 mice, a 40 mg/kg intravenous dose of this compound resulted in a maximum plasma concentration (Cmax) of 8.83 µg/mL and an area under the curve (AUClast) of 53.54 µg/mL*h. It exhibited lower clearance compared to its analogs, contributing to its superior in vivo LDH inhibition profile.[1]
Detailed pharmacokinetic data for FX-11 in mice is not as readily available in the provided search results. However, its efficacy in vivo suggests sufficient bioavailability and tumor penetration to exert its therapeutic effects. A study in BALB/c mice with an antibody designated F11 (distinct from the small molecule FX-11) showed a biological half-life of 6.9 to 9.4 days, but this is not directly comparable.[2]
| Compound | Animal Model | Dose | Administration Route | Cmax | AUClast | Half-life (t1/2) |
| This compound | CD-1 Mice | 40 mg/kg | Intravenous (IV) | 8.83 µg/mL | 53.54 µg/mL*h | Data not available |
| FX-11 | Mice | Data not available | Data not available | Data not available | Data not available | Data not available |
In Vivo Toxicity and Safety
Preclinical toxicity studies are vital for assessing the therapeutic window of a compound.
For FX-11 , in vivo studies have indicated that its dose can be limited by solubility. While effective at the tested doses, this suggests a potential ceiling for dose escalation.[3] Acute toxicity studies in mice with a synthetic cannabinoid designated XLR-11 (distinct from the LDH inhibitor FX-11) showed evidence of hepatic injury at 3 mg/kg IP for 5 days, but this is not relevant to the LDH inhibitor FX-11.[4]
Information regarding the in vivo toxicity of This compound is limited in the provided search results. However, its development as a lead compound for in vivo studies implies a favorable safety profile at efficacious doses.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings.
FX-11 in Pancreatic Cancer Patient-Derived Xenografts
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous implantation of patient-derived pancreatic cancer xenografts (e.g., JH015, P253).
-
Treatment: Once tumors reached a volume of approximately 200 mm³, mice were treated with FX-11 at 2.2 mg/kg via intraperitoneal injection.
-
Dosing Schedule: Daily for 4 weeks.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
FX-11 in Lymphoma Xenografts
-
Animal Model: SCID mice.
-
Tumor Implantation: Subcutaneous injection of 2.0 x 10^7 P493 cells.
-
Treatment: When tumor volume reached 200 mm³, mice were treated with 42 µg of FX-11.
-
Dosing Schedule: Daily intraperitoneal injections for 10-14 days.
-
Endpoint: Tumor volume was measured every 4 days.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of action of LDHA inhibitors.
Caption: General workflow for in vivo xenograft studies.
Conclusion
Both this compound and FX-11 are promising LDH inhibitors with demonstrated in vivo anti-tumor activity. FX-11 has more publicly available quantitative efficacy data in specific cancer models, showcasing significant tumor growth inhibition. This compound, developed with a focus on optimized in vivo properties, exhibits a potent pan-LDH inhibitory profile and favorable pharmacokinetics, suggesting strong potential for in vivo efficacy.
For researchers, the choice between these compounds may depend on the specific research question, the cancer type under investigation, and the desired LDH isoform selectivity. Further head-to-head comparative studies are warranted to definitively establish the superior compound for specific therapeutic applications. This guide provides a foundational comparison based on currently available data to aid in the informed selection and use of these important research tools.
References
- 1. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Biodistribution, and Toxicity Evaluation of Anti-SEMA3A (F11) in In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A673 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. The Optimal Outcome of Suppressing Ewing Sarcoma Growth in vivo With Biocompatible Bioengineered miR-34a-5p Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LDH Inhibitors NCATS-SM1441 and GNE-140 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a pressing need for novel therapeutic strategies. One emerging approach targets the metabolic reprogramming of cancer cells, specifically their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. A key enzyme in this pathway, lactate dehydrogenase (LDH), has become an attractive target for anticancer drug development. This guide provides an objective comparison of two prominent LDH inhibitors, NCATS-SM1441 and GNE-140, in the context of pancreatic cancer models, supported by available experimental data.
Introduction to the Compounds
Both this compound and GNE-140 are small molecule inhibitors of lactate dehydrogenase, primarily targeting the LDHA and LDHB isoforms. By blocking the conversion of pyruvate to lactate, these inhibitors aim to disrupt the metabolic processes that fuel rapid cancer cell proliferation and survival.
This compound is a pyrazole-based LDH inhibitor developed to provide a tool for studying the effects of in vivo LDH inhibition.[1] It exhibits potent enzymatic inhibition of both LDHA and LDHB.[1]
(R)-GNE-140 is a potent inhibitor of LDHA and LDHB.[2] It has been evaluated in various cancer cell lines, including those of pancreatic origin, to understand the impact of LDH inhibition on cancer cell metabolism and growth.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GNE-140 from preclinical studies in pancreatic cancer models. It is important to note that direct head-to-head comparative studies are limited.
| Compound | Target | Pancreatic Cancer Cell Line | IC50 (Cell Viability) | Reference |
| This compound | LDH | MIA PaCa-2 | 347 nM | [1] |
| GNE-140 | LDHA/LDHB | MIA PaCa-2 | Growth arrest observed at 10 µM | [3] |
| Compound | In Vivo Model | Pancreatic Cancer Cell Line | Dosing Regimen | Outcome | Reference |
| This compound | No data available | - | - | - | - |
| GNE-140 | Xenograft | MIA PaCa-2 | Up to 400 mg/kg | Did not show antitumor activity | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and GNE-140 exert their anticancer effects by inhibiting lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. In the tumor microenvironment, cancer cells often exhibit upregulated glycolysis even in the presence of oxygen (the Warburg effect). LDH catalyzes the conversion of pyruvate to lactate, regenerating NAD+ which is essential for maintaining a high glycolytic flux. By inhibiting LDH, these compounds are expected to lead to a buildup of pyruvate and a depletion of NAD+, ultimately causing metabolic stress, cell cycle arrest, and apoptosis in cancer cells that are highly dependent on glycolysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well opaque-walled plates
-
This compound or GNE-140
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed pancreatic cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound or GNE-140 in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for LDH Inhibition
This technique is used to detect changes in the protein levels of LDHA and other relevant pathway proteins following treatment with the inhibitors.
Materials:
-
Pancreatic cancer cells
-
This compound or GNE-140
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LDHA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat pancreatic cancer cells with this compound, GNE-140, or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LDHA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
In Vivo Pancreatic Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
This compound or GNE-140 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound, GNE-140, or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
Both this compound and GNE-140 are potent inhibitors of lactate dehydrogenase with demonstrated activity against pancreatic cancer cells in vitro. The available data suggests that while both compounds can effectively target the glycolytic pathway, their in vivo efficacy in pancreatic cancer models may differ. GNE-140, despite its in vitro potency, did not show significant antitumor activity in a MIA PaCa-2 xenograft model.[4] In vivo data for this compound in a pancreatic cancer-specific model is not yet publicly available, highlighting a critical gap in the direct comparison of these two agents.
Further head-to-head studies, particularly in various in vivo pancreatic cancer models (including patient-derived xenografts), are necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound and GNE-140. Such studies will be crucial for guiding the clinical development of LDH inhibitors for the treatment of pancreatic cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Lactate Dehydrogenase (LDH) Inhibition by NCATS-SM1441: A Comparative Guide
This guide provides an objective comparison of NCATS-SM1441, a potent Lactate Dehydrogenase (LDH) inhibitor, with alternative compounds. It details the experimental validation of its on-target activity and presents supporting data for researchers, scientists, and drug development professionals.
Lactate dehydrogenase is a critical enzyme in cellular metabolism, particularly in cancer cells, which often exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect).[1][2] LDH catalyzes the final step of glycolysis, the conversion of pyruvate to lactate, which regenerates the NAD+ necessary for sustained glycolytic flux.[1][3][4] The LDHA isoform, in particular, is a key therapeutic target in oncology.[2] this compound is a first-in-class, pyrazole-based LDH inhibitor designed for improved cellular potency and pharmacokinetic properties, demonstrating direct target engagement in vivo.[1][4][5]
On-Target Validation of this compound
Confirming that a compound's therapeutic effect stems from the direct inhibition of its intended target is a crucial step in drug development. For this compound, a key method to validate its engagement with the LDH protein in a cellular context is the Cellular Thermal Shift Assay (CETSA).[1] This assay leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. The Split Luciferase CETSA (SplitLuc-CETSA) has been specifically utilized to confirm the binding of this compound to LDHA within cells.[1]
Biochemical assays are also fundamental in quantifying the inhibitory potency of compounds against the purified enzyme. These assays typically measure the rate of NADH oxidation or the production of a fluorescent product in the presence of the inhibitor.
Comparative Performance Data
The following table summarizes the inhibitory potency of this compound and other commonly cited LDH inhibitors.
| Compound | Target Isoform(s) | IC50 | Notes |
| This compound | LDHA/LDHB | ~40 nM[6] | Pyrazole-based inhibitor with demonstrated in vivo target engagement.[1][4] Requires intravenous administration and has high lipophilicity.[6] |
| GSK2837808A | LDHA | ~2.6 nM[6] | Considered one of the most potent LDHA inhibitors.[6] |
| FX-11 | LDHA | - | A well-studied LDHA inhibitor that has been shown to inhibit the growth of human pancreatic cancer xenografts.[6] |
| GNE-140 | LDHA | - | Another established small molecule inhibitor of LDHA.[6] |
| Oxamate | LDHA | Millimolar range (~20-60 mM in cells)[7] | A classic pyruvate analog that acts as a competitive inhibitor of LDH.[7][8] |
Experimental Protocols
LDH Biochemical Inhibition Assay
This protocol is adapted from methodologies used to characterize novel LDH inhibitors.[4] It measures the enzymatic activity of LDH by monitoring the consumption of NADH.
Materials:
-
Recombinant human LDHA enzyme
-
LDH assay buffer: 200 mM Tris-HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20
-
Substrate solution: NADH and sodium pyruvate in LDH assay buffer
-
Detection reagent: Diaphorase and resazurin in LDH assay buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
1536-well black, solid-bottom assay plates
Procedure:
-
Add 3 µL of recombinant human LDHA (final concentration ~2 nM) in LDH assay buffer to the wells of a 1536-well plate.
-
Transfer 23 nL of test compound dissolved in DMSO or DMSO vehicle control to the appropriate wells.
-
Initiate the enzymatic reaction by adding 1 µL of substrate solution containing NADH (final concentration ~0.06 mM) and sodium pyruvate (final concentration ~0.2 mM).
-
Incubate the plate for 5 minutes at room temperature.
-
Add 1 µL of detection reagent containing diaphorase (final concentration ~0.133 mg/mL) and resazurin (final concentration ~37 µM).
-
Immediately measure the resorufin fluorescence using a microplate reader (e.g., ViewLux) at an excitation of ~540 nm and an emission of ~590 nm at time 0 and after a 20-minute incubation.
-
Normalize the fluorescence data using enzyme-free and DMSO-treated controls to determine the percent inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA, a key method for validating direct target binding in a cellular environment.[1]
Materials:
-
HEK293T cells expressing HiBiT-tagged LDHA
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Lysis buffer
-
Reagents for HiBiT detection (e.g., Nano-Glo® HiBiT Lytic Detection System)
-
PCR tubes or plate
-
Thermal cycler
-
Plate reader for luminescence
Procedure:
-
Compound Treatment: Seed HEK293T cells with the HiBiT-tagged LDHA construct. Once confluent, treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Temperature Gradient: Heat the samples across a defined temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Detection: Transfer the supernatant, containing the soluble protein fraction, to a new plate.
-
Quantification: Add the HiBiT lytic detection reagent to the supernatant and measure the luminescence. The amount of soluble LDHA-HiBiT at each temperature is proportional to the luminescence signal.
-
Data Analysis: Plot the luminescence signal against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
Visualizations
Signaling and Experimental Workflows
Caption: LDH-A catalyzes the conversion of Pyruvate to Lactate.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of this compound with alternative LDH inhibitors.
References
- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico Design and Validation of Novel Lactate Dehydrogenase Inhibitors for Cancer Therapy | Research Archive of Rising Scholars [research-archive.org]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Lactate Dehydrogenase Inhibitor | CAS#1964517-04-1 | InvivoChem [invivochem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
NCATS-SM1441: A Comparative Analysis of Selectivity for LDHA versus LDHB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lactate dehydrogenase (LDH) inhibitor NCATS-SM1441's selectivity for the LDHA and LDHB isoforms. The information presented herein is supported by experimental data to aid researchers in evaluating its potential for their specific applications.
Executive Summary
This compound is a potent inhibitor of lactate dehydrogenase (LDH) with an IC50 value of approximately 40 nM.[1][2] Published research indicates that this pyrazole-based compound exhibits nearly identical potency against both the LDHA and LDHB isoforms, suggesting a lack of significant selectivity between the two.[3] This characteristic distinguishes it from other LDH inhibitors that may show preferential inhibition of one isoform over the other. This guide will delve into the quantitative data, experimental methodologies, and the metabolic context of LDHA and LDHB.
Quantitative Inhibitor Comparison
The following table summarizes the inhibitory activity of this compound and other known LDH inhibitors against both LDHA and LDHB. This data is crucial for understanding the selectivity profile of each compound.
| Inhibitor | LDHA IC50 (nM) | LDHB IC50 (nM) | Selectivity (LDHB/LDHA) | Reference Compound(s) |
| This compound | ~40 | ~40 | ~1 | |
| GSK2837808A | 2.6 | 130.3 | ~50 | Yes |
| GNE-140 | 59.9 | 151.1 | ~2.5 | Yes |
| FX-11 | <10,000 | - | - | Yes |
Note: The IC50 values for this compound are reported as approximately 0.04 µM (40 nM) for both LDHA and LDHB.[3] Specific, separate IC50 values for each isoform were not available in the reviewed literature, which consistently reports "nearly identical potency."
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic roles of LDHA and LDHB and a typical workflow for determining inhibitor selectivity.
Experimental Protocols
The determination of IC50 values for LDH inhibitors is typically performed using a biochemical assay that measures the enzymatic activity of LDHA and LDHB in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of LDHA and LDHB by 50%.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate (substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare a solution of NADH and pyruvate in the assay buffer.
-
-
Assay Setup:
-
In separate wells of the microplate, add the assay buffer.
-
Add the serially diluted inhibitor to the respective wells. Include control wells with buffer and solvent only (no inhibitor).
-
Add the recombinant LDHA or LDHB enzyme to the wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NADH/pyruvate solution to all wells.
-
Immediately place the microplate in the plate reader.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD+.
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Normalize the data to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Determining Selectivity:
The selectivity of an inhibitor is determined by comparing its IC50 values for LDHA and LDHB. The selectivity ratio is calculated as:
Selectivity Ratio = IC50 (LDHB) / IC50 (LDHA)
-
A ratio close to 1 indicates no selectivity.
-
A ratio significantly greater than 1 indicates selectivity for LDHA.
-
A ratio significantly less than 1 indicates selectivity for LDHB.
Conclusion
This compound is a potent, non-selective inhibitor of both LDHA and LDHB isoforms. Its equipotent inhibition of both enzymes is a key characteristic that should be considered in the design and interpretation of studies investigating the therapeutic potential of LDH inhibition. For researchers seeking to selectively target either LDHA or LDHB, alternative inhibitors with a higher selectivity ratio, such as GSK2837808A for LDHA, may be more suitable. The provided experimental framework can be utilized to verify and compare the selectivity profiles of various LDH inhibitors in a laboratory setting.
References
A Comparative Guide to NCATS-SM1441 and Other Lactate Dehydrogenase Inhibitors for Researchers
In the landscape of cancer metabolism research, targeting aerobic glycolysis has emerged as a promising therapeutic strategy. A key enzyme in this pathway, Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, has garnered significant attention as a drug target. NCATS-SM1441 is a potent inhibitor of LDH, demonstrating potential in preclinical cancer models. This guide provides a comparative analysis of this compound with other notable LDH inhibitors, details common experimental protocols for assessing inhibitor specificity, and illustrates the relevant biological pathway and experimental workflows.
It is important to note that this compound is an inhibitor of the metabolic enzyme Lactate Dehydrogenase and not a kinase inhibitor. Therefore, while off-target screening is crucial for any drug candidate, a specific "off-target kinase profiling" is not the primary method for assessing its selectivity. This guide will focus on its on-target potency against LDH isoforms and provide a broader context for evaluating off-target effects of small molecules.
Performance Comparison of LDH Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized LDH inhibitors against the two major LDH isoforms, LDHA and LDHB.
| Compound | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Reference(s) |
| This compound | LDH | 40 nM | 40 nM | [1][2] |
| GSK2837808A | LDHA/B | 2.6 nM | 43 nM | [3][4][5][6] |
| (R)-GNE-140 | LDHA/B | 3 nM | 5 nM | [7][8][9][10] |
| FX-11 | LDHA | 8 µM (Ki) | >90 µM (Ki) | [11][12][13][14] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Accurate assessment of a compound's specificity is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of small molecule inhibitors.
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This method is used to identify the proteins that a small molecule interacts with in a complex biological sample, such as a cell lysate.
1. Immobilization of the Small Molecule:
-
The small molecule of interest (e.g., this compound) is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, typically agarose or magnetic beads.
-
Control beads without the immobilized compound are also prepared to identify non-specific binders.
2. Protein Lysate Preparation:
-
Cells or tissues are lysed to release their protein content. The lysis buffer should be optimized to maintain protein solubility and native conformations. Protease and phosphatase inhibitors are typically included to prevent protein degradation.
3. Affinity Purification:
-
The protein lysate is incubated with the compound-immobilized beads and the control beads. Proteins that bind to the small molecule will be captured on the beads.
-
The beads are then washed extensively with buffer to remove non-specifically bound proteins.
4. Elution of Bound Proteins:
-
The specifically bound proteins are eluted from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration), or by competing with a high concentration of the free small molecule.
5. Sample Preparation for Mass Spectrometry:
-
The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.
6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
7. Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database to identify the proteins that were present in the sample.
-
Proteins that are significantly enriched in the compound-treated sample compared to the control are considered potential off-targets.[10][11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[1][3][7]
1. Cell Treatment:
-
Intact cells are treated with the compound of interest at various concentrations or with a vehicle control (e.g., DMSO).
2. Heating:
-
The treated cells are heated to a specific temperature for a defined period (typically 3-7 minutes). The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
3. Cell Lysis and Fractionation:
-
The heated cells are lysed, often by freeze-thaw cycles, to release their contents.
-
The lysate is then centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
4. Protein Quantification:
-
The amount of the target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry-based methods.
5. Data Analysis:
-
A "melting curve" can be generated by heating the cells at a range of temperatures and plotting the amount of soluble target protein against temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Alternatively, an isothermal dose-response curve can be generated by heating at a single temperature and varying the compound concentration.[1][3][7]
Differential Scanning Fluorimetry (DSF) for In Vitro Target Engagement
DSF, also known as Thermal Shift Assay, is a high-throughput method to assess the binding of a small molecule to a purified protein.
1. Reaction Setup:
-
A solution containing the purified target protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound or vehicle control is prepared in a multiwell plate. The dye has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of a protein.
2. Thermal Denaturation:
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
3. Fluorescence Monitoring:
-
As the protein denatures with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored in real-time.
4. Data Analysis:
-
A melting curve is generated by plotting fluorescence intensity versus temperature. The midpoint of the protein unfolding transition is the melting temperature (Tm).
-
An increase in the Tm in the presence of the compound indicates that the compound binds to and stabilizes the protein. This method can be used to screen a large number of compounds for their ability to bind to a target protein.
By employing these and other complementary assays, researchers can build a comprehensive profile of a compound's on-target and off-target activities, which is essential for its development as a safe and effective therapeutic agent.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. laboratorytests.org [laboratorytests.org]
- 8. youtube.com [youtube.com]
- 9. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 10 Glycolysis Steps [thoughtco.com]
- 12. researchgate.net [researchgate.net]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Confirming NCATS-SM1441 Mechanism of Action in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NCATS-SM1441, a potent lactate dehydrogenase (LDH) inhibitor, with other known LDH inhibitors. The information presented herein is supported by experimental data to confirm its mechanism of action in a cellular context.
Executive Summary
This compound is a small molecule inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) with an IC50 of 40 nM.[1] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This disruption has significant downstream effects on cellular metabolism, including the regeneration of NAD+ from NADH, which is essential for maintaining a high rate of glycolysis, a hallmark of many cancer cells known as the Warburg effect.[2][3][4] This guide compares the biochemical and cellular potency of this compound with other well-characterized LDH inhibitors, provides detailed protocols for key validation experiments, and illustrates the underlying signaling pathways.
Data Presentation: Comparison of LDH Inhibitors
The following table summarizes the quantitative data for this compound and selected alternative LDH inhibitors. This data facilitates a direct comparison of their potency and selectivity.
| Compound | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Cellular EC50 (Lactate Reduction) | Key Features |
| This compound | LDHA, LDHB | 40 nM[1][4] | 40 nM[4] | Sub-micromolar in A673 and MiaPaCa-2 cells[2] | Potent dual inhibitor with demonstrated in vivo target engagement.[2][3] |
| GSK2837808A | LDHA, LDHB | 2.6 nM[5] | 43 nM[5] | 400 nM to >30 µM in various cancer cell lines[5][6] | Potent and selective for LDHA over LDHB.[5][7] |
| (R)-GNE-140 | LDHA, LDHB | 3 nM | 5 nM | ~10 µM in some cancer cell lines[8] | Potent inhibitor, but with limited in vivo efficacy reported.[9] |
| FX-11 | LDHA | Kᵢ of 8 µM | - | Induces cell death in lymphoma and pancreatic cancer xenografts. | Reversible, competitive inhibitor of LDHA. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
LDH Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting LDH enzyme activity.
Methodology:
-
Reagents: Recombinant human LDHA or LDHB, NADH, sodium pyruvate, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Procedure: a. Add assay buffer, NADH, and the test compound at various concentrations to a 96-well plate. b. Initiate the reaction by adding LDHA or LDHB enzyme. c. Immediately before adding the final reagent (pyruvate), read the baseline absorbance at 340 nm (the wavelength at which NADH absorbs light). d. Add sodium pyruvate to start the reaction. e. Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+. f. Calculate the initial reaction velocity (rate of NADH consumption).
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an LDH inhibitor in a cellular environment.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., A549, HCT116) to near confluence.
-
Treatment: Treat cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble LDH in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble LDH against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Glycolysis Stress Test
Objective: To measure the effect of an LDH inhibitor on cellular glycolytic function.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF microplate.
-
Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium.
-
Instrument Setup: Place the microplate in a Seahorse XF Analyzer, which measures the extracellular acidification rate (ECAR), an indicator of lactate production and glycolysis.
-
Compound Injection: Sequentially inject glucose, the test compound (LDH inhibitor), and an inhibitor of ATP synthase (oligomycin) to measure basal glycolysis, inhibition of glycolysis, and maximal glycolytic capacity, respectively.
-
Data Analysis: Analyze the ECAR measurements to determine the effect of the LDH inhibitor on key parameters of glycolytic function.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an LDH inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., A673 Ewing's sarcoma) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the LDH inhibitor or vehicle control to the mice via an appropriate route (e.g., intravenous, oral).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure intratumoral lactate levels and LDH activity to confirm target engagement.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of the compound.
Mandatory Visualization
Signaling Pathway of LDH Inhibition
The following diagram illustrates the central role of LDH in glycolysis and the impact of its inhibition by compounds like this compound.
Caption: Inhibition of LDH by this compound blocks lactate production and NAD+ regeneration.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps involved in performing a Cellular Thermal Shift Assay to confirm target engagement.
Caption: Workflow for CETSA to validate this compound target engagement.
Logical Relationship: Downstream Effects of LDH Inhibition
This diagram illustrates the logical cascade of events following the inhibition of LDH by this compound.
Caption: Downstream metabolic consequences of LDH inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interpriseusa.com [interpriseusa.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance in Lactate Dehydrogenase Inhibitors
A deep dive into the mechanisms of resistance to various lactate dehydrogenase (LDH) inhibitors reveals distinct patterns of cross-resistance, primarily driven by two key molecular alterations: the upregulation of the LDHB isoform and specific mutations in the LDHA gene. This guide provides a comprehensive comparison of the performance of different LDH inhibitors in the context of these resistance mechanisms, supported by experimental data.
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a pivotal role in maintaining the redox balance and providing building blocks for biosynthesis. This reliance on LDH has made it an attractive target for cancer therapy, leading to the development of numerous small molecule inhibitors. However, as with many targeted therapies, the emergence of drug resistance is a significant challenge.
This guide focuses on the cross-resistance profiles of several LDH inhibitors, including NCGC00420737, (R)-GNE-140, FX-11, gossypol, and oxamate, in cancer cells that have developed resistance through either LDHB upregulation or a specific LDHA mutation.
Mechanisms of Resistance
Recent studies utilizing forward genetic screens have identified two primary mechanisms of resistance to LDH inhibitors[1]:
-
Upregulation of LDHB: Increased expression of the LDHB isoform, which primarily catalyzes the conversion of lactate to pyruvate, can confer broad resistance to multiple LDH inhibitors. This is considered a "pan-LDHi resistance" mechanism[1].
-
LDHA Mutation (I141T): A specific mutation in the LDHA gene, resulting in an isoleucine to threonine substitution at position 141 (I141T), has been shown to cause compound-specific resistance, particularly to the inhibitor NCGC00420737[1]. This residue is located within the inhibitor's binding pocket.
Data Presentation: Cross-Resistance of LDH Inhibitors
The following tables summarize the quantitative data on the efficacy of different LDH inhibitors against sensitive and resistant cancer cell lines.
Table 1: Cross-Resistance in NCGC00420737-Resistant Clones
| Resistant Clone | Primary Resistance Mechanism | Fold Increase in EC50 (NCGC00420737) | Fold Increase in EC50 ((R)-GNE-140) |
| Clone 1 | LDHB Upregulation | ~3-fold | ~5.5-fold[2] |
| Clone 2 | LDHB Upregulation | ~3-fold | ~5.5-fold[2] |
| Clone 3 | LDHA I141T Mutation | ~10-fold | <2-fold[2] |
| Clone 4 | LDHA I141T Mutation | ~10-fold | <2-fold[2] |
| Average (LDHB Upregulation) | ~3-fold | ~5.5-fold | |
| Average (LDHA I141T) | ~10-fold | <2-fold |
Table 2: Inferred Cross-Resistance Profile of Other LDH Inhibitors
| LDH Inhibitor | Target | Known Resistance Mechanisms | Inferred Efficacy against LDHB Upregulation | Inferred Efficacy against LDHA I141T |
| FX-11 | LDHA[3][4] | High LDHA expression correlates with sensitivity[4]. | Likely reduced efficacy due to target upregulation. | Efficacy may be retained as the binding site might differ from NCGC00420737. |
| Gossypol | LDHA/LDHB (non-selective) | General upregulation of anti-apoptotic proteins (Bcl-2 family)[5]. | Likely reduced efficacy due to target upregulation. | Efficacy may be retained due to non-selective binding and different binding mode. |
| Oxamate | LDHA (pyruvate analog)[6] | Not explicitly defined in the context of LDHB/LDHA alterations. | Likely reduced efficacy due to competition from increased enzyme levels. | Efficacy may be retained as it mimics the substrate, not directly binding to the same site as NCGC00420737. |
Note: The inferences in Table 2 are based on the known mechanisms of the inhibitors and the resistance pathways. Direct experimental data for these specific cross-resistance scenarios is limited.
Experimental Protocols
Generation of Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines involves continuous exposure to escalating concentrations of the drug over a prolonged period[7][8][9].
-
Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the LDH inhibitor is first determined for the parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8 assay)[8].
-
Dose Escalation: Cells are cultured in the presence of the LDH inhibitor at a concentration equal to or slightly below the IC50.
-
Sub-culturing: As cells adapt and resume proliferation, they are sub-cultured into fresh medium containing a gradually increased concentration of the inhibitor.
-
Selection of Resistant Clones: This process is repeated over several months until a cell population capable of growing in a significantly higher concentration of the inhibitor is established.
-
Confirmation of Resistance: The IC50 of the resistant cell line is determined and compared to the parental line to confirm the degree of resistance[7].
Forward Genetic Screen to Identify Resistance Mechanisms
This powerful technique was used to identify the LDHB upregulation and LDHA I141T mutation[1].
-
Generation of a Hypermutated Cell Line: A mismatch repair (MMR)-deficient cell line is created (e.g., using CRISPR-Cas9 to knock out an MMR gene like MSH2) to increase the mutation rate.
-
Mutagenesis (Optional): Cells can be treated with a mutagen to further increase genetic diversity.
-
Selection with LDH Inhibitor: The hypermutated cell population is treated with a lethal concentration of the LDH inhibitor (e.g., NCGC00420737).
-
Isolation of Resistant Clones: Surviving colonies are isolated and expanded.
-
Genomic Analysis: The genomes of the resistant clones are sequenced and compared to the parental cell line to identify mutations responsible for resistance.
-
Validation: The identified mutations or gene expression changes are validated by introducing them into the parental cell line to confirm their role in conferring resistance.
LDH Activity Assay
To assess the biochemical consequence of resistance, the enzymatic activity of LDH can be measured.
-
Cell Lysis: Both parental and resistant cells are lysed to release intracellular contents, including LDH.
-
Reaction Mixture: The cell lysate is added to a reaction mixture containing lactate and NAD+.
-
Measurement of NADH Production: The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time.
-
Calculation of Enzyme Activity: The rate of NADH production is proportional to the LDH enzyme activity.
Mandatory Visualization
Caption: Mechanisms of resistance to LDH inhibitors.
Caption: Experimental workflow for cross-resistance studies.
References
- 1. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential roles of gossypol as anticancer agent: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Validating NCATS-SM1441 Target Engagement in Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NCATS-SM1441, a potent lactate dehydrogenase (LDH) inhibitor, with other relevant LDH inhibitors, focusing on the validation of target engagement in preclinical xenograft models. The information presented is based on published experimental data to facilitate an objective evaluation of these compounds for cancer research and development.
Introduction to this compound and its Target
This compound is a novel, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1] Specifically, it targets both the LDHA and LDHB isoforms.[2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased lactate production and is associated with tumor progression, metastasis, and resistance to therapy. By inhibiting LDH, this compound aims to disrupt the metabolic plasticity of cancer cells, leading to reduced proliferation and tumor growth.[1][3] Validating that a compound successfully engages its intended target in a living organism is a critical step in preclinical drug development.
Comparative Analysis of LDH Inhibitors in Xenograft Models
The following table summarizes the in vivo performance of this compound and other notable LDH inhibitors in xenograft models, providing key data points for comparison.
| Compound | Cancer Cell Line | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Engagement Biomarker(s) | Reference |
| This compound (52) | A673 (Ewing's sarcoma) | Nude mice | 40 mg/kg, i.v., b.i.d. | Not explicitly quantified | Inhibition of intratumoral LDH activity | [1] |
| NCATS-SM1440 (43) | A673 (Ewing's sarcoma) | Nude mice | 40 mg/kg, i.v., b.i.d. | ~50% | Inhibition of intratumoral LDH activity | [1] |
| GNE-140 | MIA PaCa-2 (Pancreatic) | N/A | N/A | Limited in vivo efficacy reported | Reduced lactate formation in xenografts | [4] |
| FX11 | P493 (B-cell lymphoma) | SCID mice | 42 µ g/day , i.p. | Statically significant effect over 10 days | Not specified in the provided context | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vivo Efficacy and Target Engagement in A673 Xenografts (NCATS-SM1440/1441)
-
Cell Line and Xenograft Model: A673 Ewing's sarcoma cells were implanted subcutaneously into nude mice.[1]
-
Compound Administration: Once tumors reached a palpable size, mice were treated with either vehicle control, NCATS-SM1440 (40 mg/kg), or this compound (40 mg/kg) via intravenous (i.v.) injection twice daily (b.i.d.).[1]
-
Tumor Growth Assessment: Tumor volume was measured regularly to assess the anti-tumor efficacy of the compounds.[1]
-
Target Engagement Assay (Intratumoral LDH Activity):
-
At the end of the treatment period, tumors were harvested from the mice.
-
Tumor lysates were prepared.
-
LDH enzyme activity in the tumor lysates was measured to determine the extent of target inhibition.[1]
-
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: LDH's role in cancer cell metabolism.
Caption: Workflow for xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of a 13-mer LNA-inhibitor-miR-221 in Mice and Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NCATS-SM1441: A Guide to Safe Laboratory Practices
For researchers and drug development professionals, the proper handling and disposal of novel chemical entities like NCATS-SM1441, a potent lactate dehydrogenase (LDH) inhibitor, is a critical component of laboratory safety and regulatory compliance.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade small molecule inhibitors provide a necessary framework for safe operation.
Crucially, before handling or disposing of this compound, researchers must obtain the official Safety Data Sheet (SDS) from the supplier. This document will contain specific, authoritative guidance on physical and chemical properties, hazards, and disposal considerations.
General Disposal Protocol for Research-Grade Small Molecule Inhibitors
In the absence of a specific SDS, the following general procedure, which adheres to standard laboratory safety protocols, should be followed. This process is designed to categorize and manage chemical waste in a manner that minimizes risk to personnel and the environment.
Step 1: Waste Identification and Categorization
The first and most critical step is to determine the nature of the waste. For a compound like this compound, waste will likely fall into one of the following categories:
-
Unused or Expired Compound: Pure, unadulterated this compound.
-
Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into direct contact with the compound.
-
Solvent Waste: Solutions containing dissolved this compound.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Place non-sharp, contaminated items (e.g., gloves, weigh boats, paper towels) into a designated, clearly labeled hazardous waste bag or container.
-
Contaminated sharps (e.g., needles, razor blades) must be placed in a puncture-resistant sharps container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container.
-
The container must be compatible with the solvents used.
-
Do not mix incompatible waste streams. The SDS for the solvents used will provide this information.
-
Step 3: Labeling
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentrations and volumes
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Flammable" - this information will be on the SDS)
Step 4: Storage
Store waste containers in a designated satellite accumulation area that is:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from ignition sources and high-traffic areas
-
In secondary containment to catch any potential leaks
Step 5: Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. Do not dispose of chemical waste down the drain or in the regular trash.
Quantitative Data Summary
Specific quantitative data regarding the disposal and environmental fate of this compound is not available in the public domain. The table below is structured to accommodate such data once the official SDS is obtained.
| Parameter | Value | Units | Source |
| LD50 (Oral) | Data Not Available | mg/kg | SDS Section 11 |
| LD50 (Dermal) | Data Not Available | mg/kg | SDS Section 11 |
| Aquatic Toxicity (LC50) | Data Not Available | mg/L | SDS Section 12 |
| Persistence and Degradability | Data Not Available | - | SDS Section 12 |
| Bioaccumulative Potential | Data Not Available | - | SDS Section 12 |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for NCATS-SM1441
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of NCATS-SM1441, a potent lactate dehydrogenase (LDH) inhibitor used in cancer metabolism research. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain the integrity of your research.
Crucial Initial Step: Obtain the Safety Data Sheet (SDS)
Before commencing any work with this compound, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from the supplier. This document contains detailed and specific information regarding the hazards, handling, storage, and emergency procedures for this compound. The following guidance is based on best practices for handling potent, small molecule inhibitors and should be considered supplementary to the manufacturer's SDS.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This is based on general requirements for working with potentially hazardous research chemicals in a laboratory setting.[1][2][3]
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Goggles | Must be ANSI Z87.1 certified and provide protection against chemical splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For direct or prolonged contact, consider double-gloving or using gloves with higher chemical resistance. Always consult the SDS and glove manufacturer's compatibility charts. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[4] It should be fully buttoned with sleeves extending to the wrists. |
| Respiratory Protection | Not Generally Required | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a respiratory protection program should be implemented, including fit-testing and the use of an appropriate respirator. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, or cloth footwear are not permitted in the laboratory.[3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of this compound during routine laboratory operations. These steps are designed to minimize exposure and prevent contamination.
-
Preparation and Pre-Work Checklist:
-
Confirm that a current copy of the this compound SDS is readily accessible.
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an appropriate chemical spill kit is available and personnel are trained in its use.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Solution Preparation:
-
All handling of solid this compound must be performed within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
-
-
Experimental Use:
-
Post-Experiment Procedures:
-
Decontaminate all work surfaces and equipment after use.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Properly store or dispose of this compound and any contaminated materials according to the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container that is clearly labeled. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid hazardous waste stream. |
Visualizing the Safety Workflow
To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
